2-Benzyl-1,1,3,3-tetramethylisoindoline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORNCDWOHJSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513093 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-83-5 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyl-1,1,3,3-tetramethylisoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-1,1,3,3-tetramethylisoindoline, a substituted isoindoline of interest in synthetic chemistry. This document details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines the analytical methods for its characterization. While direct biological applications of this specific molecule are not extensively documented, this guide discusses the broader pharmacological context of the isoindoline core, a privileged scaffold in medicinal chemistry. The synthesis workflow is visually represented to facilitate understanding of the experimental process.
Introduction
This compound (CAS No. 82894-83-5) is a tertiary amine belonging to the isoindoline class of heterocyclic compounds. Its structure features a benzyl group attached to the nitrogen atom of the isoindoline ring, which is further substituted with four methyl groups at the 1 and 3 positions. This compound is primarily recognized as a key intermediate in the synthesis of the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl, a valuable tool in the study of radical reactions. The isoindoline core itself is present in a variety of biologically active molecules and approved drugs, highlighting the potential of its derivatives in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 82894-83-5 | [1] |
| Molecular Formula | C₁₉H₂₃N | [1] |
| Molecular Weight | 265.39 g/mol | [1] |
| Appearance | Colorless needles | [2] |
| Melting Point | 63-64 °C | [2] |
| Solubility | Soluble in methanol and ethanol | [2] |
Synthesis
The primary route for the synthesis of this compound is through the Grignard reaction of N-benzylphthalimide with methylmagnesium iodide. This method has been reported to yield the desired product in moderate amounts.
Synthetic Workflow
The synthesis of this compound can be visualized as a two-step process starting from phthalimide. First, N-benzylphthalimide is synthesized, which then undergoes a Grignard reaction to yield the final product.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Benzyl-1,1,3,3-tetramethylisoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-benzyl-1,1,3,3-tetramethylisoindoline. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its key spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound. Its structure consists of a central isoindoline ring system which is substituted with a benzyl group at the nitrogen atom and four methyl groups at the 1 and 3 positions.
| Property | Value |
| Molecular Formula | C₁₉H₂₃N |
| Molecular Weight | 265.40 g/mol |
| CAS Number | 82894-83-5 |
Synthesis
The primary route for the synthesis of this compound involves the reaction of N-benzylphthalimide with a methyl Grignard reagent, such as methylmagnesium iodide. This reaction results in the formation of the desired product in moderate yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-benzylphthalimide
-
Methylmagnesium iodide (or methylmagnesium bromide)
-
Anhydrous diethyl ether or toluene
-
Apparatus for Grignard reaction (oven-dried glassware, reflux condenser, dropping funnel, nitrogen/argon atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of N-benzylphthalimide in a suitable anhydrous solvent (e.g., toluene) is prepared.
-
A solution of methylmagnesium iodide in diethyl ether is added dropwise to the stirred solution of N-benzylphthalimide at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a crystalline solid.
Spectroscopic Data for Structure Elucidation
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.30 | Singlet | 12H | Four equivalent methyl groups (4 x -CH₃) |
| 4.05 | Singlet | 2H | Methylene protons of the benzyl group (-CH₂-Ph) |
| 7.04-7.54 | Multiplet | 9H | Aromatic protons of the isoindoline and benzyl rings |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~30-35 | Methyl carbons (-CH₃) |
| ~50-55 | Methylene carbon of the benzyl group (-CH₂-Ph) |
| ~65-70 | Quaternary carbons of the isoindoline ring (C1 and C3) |
| ~120-140 | Aromatic carbons |
| ~145-150 | Quaternary aromatic carbons of the isoindoline ring |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretching of methyl groups |
| 1480 | Medium | C=C stretching of aromatic rings |
| 1450 | Medium | C-H bending of methyl and methylene groups |
Mass Spectrometry (MS)
Chemical ionization mass spectrometry confirms the molecular weight of the compound.[1]
| m/z | Ion | Relative Abundance |
| 266 | [M+H]⁺ | 100% |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: A 100 MHz (or higher field) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature.
-
¹H NMR: Standard pulse sequences are used. Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of the crystalline this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The homogenous mixture is then transferred to a pellet-forming die.
-
The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
Mass Spectrometry (Chemical Ionization)
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with a chemical ionization (CI) source.
-
Reagent Gas: Methane is a common reagent gas for CI.
-
Ionization: The reagent gas is ionized by electron impact, and these primary ions then react with the sample molecules to produce protonated molecular ions ([M+H]⁺).
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Structure Elucidation Workflow
The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques.
References
molecular weight of 2-Benzyl-1,1,3,3-tetramethylisoindoline
An In-depth Technical Guide to 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the molecular properties, synthesis, and analytical data currently available for this compound.
Core Molecular Data
This compound is a substituted isoindoline derivative. Its core structure consists of an isoindoline ring system with four methyl groups at the 1 and 3 positions and a benzyl group attached to the nitrogen atom.
| Property | Value |
| IUPAC Name | 2-benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole |
| CAS Number | 82894-83-5 |
| Molecular Formula | C19H23N |
| Molecular Weight | 265.40 g/mol |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in publicly accessible literature, the general synthesis of N-substituted isoindolines can be conceptualized through established organic chemistry principles. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway
A potential synthesis could involve the reaction of 1,1,3,3-tetramethylisoindoline with benzyl bromide in the presence of a suitable base. This would proceed via a nucleophilic substitution reaction where the secondary amine of the isoindoline core acts as the nucleophile.
Note: This represents a generalized approach. The actual experimental conditions, including the choice of base, solvent, reaction temperature, and purification methods, would require empirical optimization.
Analytical Data
Though comprehensive datasets are limited, information from chemical suppliers indicates the availability of various analytical spectra for this compound. These analytical techniques are crucial for the structural elucidation and purity assessment of the compound.
| Analytical Technique | Availability |
| NMR (Nuclear Magnetic Resonance) | Available from suppliers[1] |
| HPLC (High-Performance Liquid Chromatography) | Available from suppliers[1] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Available from suppliers[1] |
| UPLC (Ultra-Performance Liquid Chromatography) | Available from suppliers[1] |
Applications in Drug Development
Currently, there is no specific information in the public domain detailing the application of this compound in drug development or its interaction with specific signaling pathways. However, the isoindoline scaffold is a known structural motif in various biologically active molecules. Further research would be necessary to explore the pharmacological potential of this particular derivative.
Logical Workflow for Compound Characterization
The standard workflow for characterizing a novel compound like this compound would follow a logical progression from synthesis to biological evaluation.
Conclusion
This compound is a defined chemical entity with established analytical data for its identification. While detailed experimental protocols and its role in biological systems are yet to be extensively documented in publicly available literature, its structural features suggest it may be of interest for further investigation in medicinal chemistry and drug discovery programs. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound.
References
The Chemistry of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of 2-Benzyl-1,1,3,3-tetramethylisoindoline chemistry, a versatile intermediate in synthetic and medicinal chemistry. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on experimental details and data-driven insights to support researchers in the field.
Introduction
This compound is a heterocyclic compound featuring a central isoindoline core. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2][3] The benzyl group on the nitrogen atom of this compound serves as a crucial protecting group, which upon removal, yields the versatile secondary amine, 1,1,3,3-tetramethylisoindoline. The steric hindrance provided by the four methyl groups at the 1 and 3 positions significantly influences the reactivity of the isoindoline nitrogen, making this class of compounds interesting for applications where selective N-functionalization is desired.
This guide will systematically cover the synthesis of this compound, its key chemical transformations, and the broader context of its utility in organic synthesis and drug discovery.
Synthesis of this compound
The primary and most established method for the synthesis of this compound involves the reaction of N-benzylphthalimide with an excess of a methyl Grignard reagent.[4][5]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | N-Benzylphthalimide | [4] |
| Reagent | Methylmagnesium Iodide | [4] |
| Solvent | Toluene or Dibutyl Ether | [4] |
| Reaction Temperature | Reflux | [4] |
| Yield | 35-40% | [4] |
| Melting Point | 63-64 °C | [4] |
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
N-Benzylphthalimide
-
Methylmagnesium iodide (solution in a suitable ether solvent)
-
Anhydrous Toluene or Dibutyl Ether
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A solution of N-benzylphthalimide in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
An excess of methylmagnesium iodide solution (typically 5-6 equivalents) is added dropwise to the stirred solution of N-benzylphthalimide at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from methanol or ethanol to afford pure this compound as colorless needles.[4]
Chemical Reactivity
The chemistry of this compound is dominated by the reactivity of the tertiary amine and the lability of the N-benzyl group.
Debenzylation: A Gateway to 1,1,3,3-Tetramethylisoindoline
A key reaction of this compound is the cleavage of the N-benzyl bond to unmask the secondary amine, 1,1,3,3-tetramethylisoindoline. This transformation is typically achieved through catalytic hydrogenolysis.[4]
Quantitative Data for Debenzylation
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [4] |
| Hydrogen Pressure | 4 atmospheres (or balloon pressure) | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 96% | [4] |
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure reaction vessel
Procedure:
-
This compound is dissolved in glacial acetic acid in a suitable pressure vessel.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 4 atmospheres).
-
The reaction mixture is stirred vigorously at room temperature for the specified duration.
-
The reaction progress can be monitored by GC or TLC.
-
Upon completion, the hydrogen pressure is carefully released, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is taken up in water, and the aqueous solution is basified with a strong base (e.g., NaOH) to deprotonate the amine.
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 1,1,3,3-tetramethylisoindoline.[4]
Reactivity of the Isoindoline Nitrogen
As a sterically hindered tertiary amine, the nitrogen atom in this compound exhibits reduced nucleophilicity compared to less hindered tertiary amines.[6] This steric hindrance can be exploited for selective reactions. The primary reaction involving the nitrogen atom is the debenzylation described above.
The deprotected secondary amine, 1,1,3,3-tetramethylisoindoline, is a versatile intermediate. Its nitrogen atom is nucleophilic and can readily undergo reactions with various electrophiles.
Applications in Drug Development and Organic Synthesis
The isoindoline core is a key pharmacophore in numerous biologically active molecules.[1][2][3] While direct pharmacological data for this compound is not extensively reported, its role as a precursor to functionalized 1,1,3,3-tetramethylisoindoline derivatives makes it highly relevant to drug discovery efforts.
The deprotected 1,1,3,3-tetramethylisoindoline can be incorporated into larger molecular scaffolds to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The sterically encumbered nature of the isoindoline can also be used to influence the conformational preferences of a molecule, which can be critical for achieving high-affinity binding to biological targets.
Furthermore, the 1,1,3,3-tetramethylisoindoline moiety is a precursor to the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). Nitroxide radicals have applications as spin labels in biophysical studies and as catalysts in organic reactions.
Conclusion
This compound is a valuable synthetic intermediate whose chemistry is centered around its role as a protected form of 1,1,3,3-tetramethylisoindoline. The synthetic route via the Grignard reaction is well-established, and the subsequent debenzylation by catalytic hydrogenolysis proceeds in high yield. The resulting sterically hindered secondary amine offers a platform for the synthesis of a variety of N-functionalized isoindoline derivatives with potential applications in medicinal chemistry and materials science. This guide provides the fundamental principles and practical experimental details to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Isoindoline Scaffold: A Historical and Technical Guide to its Discovery and Development in Medicinal Chemistry
November 2025
Abstract
The isoindoline core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery and development of isoindoline-containing compounds, from early synthetic explorations to their role in modern drug discovery. We delve into the evolution of synthetic methodologies, detailing key experimental protocols for the preparation of the isoindoline nucleus and its principal derivatives. The guide further explores the mechanisms of action of prominent isoindoline-based drugs, including the immunomodulatory agents (IMiDs), diuretics, and anorectics, with a focus on their respective signaling pathways. Quantitative data on synthesis yields and biological activities are systematically tabulated for comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.
A Historical Timeline of Isoindoline Discovery and Development
The journey of isoindoline compounds from chemical curiosities to blockbuster drugs has been marked by serendipitous discoveries and rational design. The timeline below highlights key milestones in their history.
-
Late 19th Century: The parent isoindole and its reduced form, isoindoline, are first described in the chemical literature. Early synthetic methods are often low-yielding and lack general applicability.
-
1887: Siegmund Gabriel reports the "Gabriel synthesis," a method for preparing primary amines from alkyl halides using potassium phthalimide, an oxidized derivative of isoindoline.[1] This reaction becomes a cornerstone of organic synthesis and highlights the utility of the phthalimide scaffold.
-
1950s: Thalidomide, a phthalimide-containing isoindoline derivative, is developed by the German pharmaceutical company Chemie Grünenthal. It is initially marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[]
-
1960s: The devastating teratogenic effects of thalidomide are discovered, leading to its withdrawal from the market and a fundamental shift in drug safety regulations worldwide.
-
1959: Chlorthalidone, a phthalimidine-related diuretic, is first described.[3] It will go on to become a widely used treatment for hypertension and edema.
-
Late 1960s-Early 1970s: Mazindol, a tricyclic isoindoline derivative, is developed as an anorectic for the short-term treatment of obesity.
-
1990s-2000s: A resurgence of interest in thalidomide occurs following the discovery of its anti-inflammatory and anti-angiogenic properties. This leads to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.
-
2004: Lenalidomide, a more potent and safer analog of thalidomide, receives FDA approval for the treatment of myelodysplastic syndromes.[1]
-
2010: The molecular target of thalidomide and its analogs is identified as the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This discovery elucidates their mechanism of action and paves the way for the rational design of new "molecular glue" degraders.
-
2013: Pomalidomide, another potent thalidomide analog, is approved for the treatment of relapsed and refractory multiple myeloma.[1]
-
Present Day: The isoindoline scaffold continues to be a fertile ground for drug discovery, with ongoing research into new derivatives with applications in oncology, immunology, and other therapeutic areas.
The Evolution of Isoindoline Synthesis
The synthesis of the isoindoline core and its derivatives has evolved significantly over the past century, driven by the need for more efficient, versatile, and scalable methods. Early approaches were often harsh and limited in scope, while modern techniques offer greater control over stereochemistry and functional group tolerance.
Historical Synthetic Methods
Early syntheses of the isoindoline nucleus primarily relied on the reduction of more oxidized precursors or the cyclization of ortho-disubstituted benzene derivatives.
-
Reduction of Phthalimides and Phthalonitriles: One of the earliest approaches involved the reduction of phthalimides or phthalonitriles. These reactions often required harsh reducing agents and high pressures, and yields could be variable. For example, the electrolytic or chemical reduction of phthalimide often resulted in yields of less than 50%.[4] Catalytic hydrogenation of phthalonitrile over platinum on carbon has been shown to produce isoindoline with a yield of 75%.[4]
-
Gabriel Synthesis and Related Cyclizations: The Gabriel synthesis, while primarily used for amine synthesis, demonstrated the utility of the phthalimide group.[1] Related cyclization strategies, such as the reaction of α,α'-dibromo-o-xylene with primary amines, provided a more direct route to N-substituted isoindolines.[5]
Modern Synthetic Methods
Contemporary methods for isoindoline and isoindolinone synthesis leverage advances in catalysis and reaction design, enabling the construction of complex and diverse molecular architectures.
-
Transition Metal-Catalyzed Cyclizations: Palladium-, rhodium-, and copper-catalyzed reactions have become powerful tools for the synthesis of isoindolines and isoindolinones. These methods often involve the intramolecular cyclization of functionalized precursors, such as N-alkenyl or N-aryl benzamides.
-
Diels-Alder Reactions: The intramolecular Diels-Alder reaction has proven to be a valuable strategy for the construction of the isoindolinone moiety, particularly in the synthesis of complex natural products.[6][7]
-
Reductive Amination and Amidation: One-pot reductive amination or amidation of 2-carboxybenzaldehydes with amines provides an efficient route to N-substituted isoindolinones.[8]
-
C-H Activation: More recent developments have focused on the use of C-H activation strategies to construct the isoindoline ring system, offering a more atom-economical approach.
Key Isoindoline-Based Therapeutics and Their Mechanisms of Action
The versatility of the isoindoline scaffold is evident in the wide range of therapeutic areas where it has found application. This section details the mechanisms of action of several key isoindoline-based drugs.
Immunomodulatory Drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide
Thalidomide and its analogs, lenalidomide and pomalidomide, are a class of drugs with potent immunomodulatory, anti-angiogenic, and anti-neoplastic activities. Their primary molecular target is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).
Signaling Pathway:
The binding of an IMiD to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4-CRBN complex then polyubiquitinates Ikaros and Aiolos, marking them for degradation by the proteasome. The degradation of these transcription factors leads to the downregulation of key myeloma cell survival factors, such as c-Myc and IRF4, and the upregulation of T-cell co-stimulatory molecules, resulting in both direct anti-myeloma effects and enhanced anti-tumor immunity.
Chlorthalidone: A Thiazide-Like Diuretic
Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema. Its primary site of action is the distal convoluted tubule of the nephron in the kidney.
Signaling Pathway:
Chlorthalidone exerts its diuretic effect by inhibiting the Na+/Cl- symporter (NCC) on the apical membrane of the distal convoluted tubule cells.[4][9] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule lumen leads to an osmotic increase in water retention within the tubule, resulting in increased urine output (diuresis). The reduction in extracellular fluid volume and plasma volume contributes to the lowering of blood pressure.
Mazindol: A Norepinephrine Reuptake Inhibitor
Mazindol is a sympathomimetic amine that was historically used as a short-term treatment for obesity due to its appetite-suppressing effects. Its mechanism of action involves the modulation of neurotransmitter levels in the central nervous system.
Signaling Pathway:
Mazindol is a potent inhibitor of the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT) and serotonin transporter (SERT).[1][10] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, mazindol increases their concentration and prolongs their action on postsynaptic receptors. The elevated levels of norepinephrine, in particular, are thought to mediate the anorectic effect by stimulating the sympathetic nervous system and acting on appetite-regulating centers in the hypothalamus.[8]
Quantitative Data
This section presents quantitative data on the synthesis and biological activity of various isoindoline compounds to facilitate comparative analysis.
Synthesis Yields of Isoindoline and Derivatives
| Product | Starting Material(s) | Method | Reagents/Conditions | Yield (%) | Reference |
| Isoindoline | Phthalonitrile | Catalytic Hydrogenation | 5% Pt/C, THF, 60°C, 180 bar H₂ | 75 | [4] |
| Thalidomide | N-carbethoxyphthalimide, L-glutamine | Two-step synthesis | 1) L-glutamine; 2) CDI, DMAP, THF | 61 | [] |
| Pomalidomide | 3-nitrophthalic anhydride, L-glutamine | Three-step synthesis | 1) L-glutamine, DMF; 2) Pd/C, H₂; 3) CDI, MeCN | 87 (overall) | [] |
| Chlorthalidone | 2-(4-chlorobenzoyl)benzoic acid | Multi-step synthesis | 1) Hydroxylamine-HCl, NaOH; 2) Zn, Acetic Acid; 3) Chlorosulfonic acid; 4) Ammonia | 92 (final step) | [3] |
| 3-hydroxyisoindolin-1-ones | 3-alkylidenephtalides, primary amines | Ultrasonic irradiation | iso-propanol, 50°C | up to 93 | [3] |
Biological Activity of Isoindoline-Based Drugs
| Compound | Target | Assay | Value | Units | Reference |
| Thalidomide | CRBN | Fluorescence Polarization | Kd = 250 | nM | [6] |
| Lenalidomide | CRBN | Fluorescence Polarization | Kd = 178 | nM | [6] |
| Pomalidomide | CRBN | Fluorescence Polarization | Kd = 157 | nM | [6] |
| Lenalidomide Analog (3ak) | MM.1S cells | Anti-proliferative | IC50 = 79 | nM | [11] |
| Lenalidomide | MM.1S cells | Anti-proliferative | IC50 = 81 | nM | [11] |
| Isoindolinone (2c) | hCA I | Enzyme Inhibition | Ki = 16.09 ± 4.14 | nM | [12] |
| Isoindolinone (2f) | hCA I | Enzyme Inhibition | Ki = 11.48 ± 4.18 | nM | [12] |
| Isoindolinone (2c) | hCA II | Enzyme Inhibition | Ki = 14.87 ± 3.25 | nM | [12] |
| Isoindolinone (2f) | hCA II | Enzyme Inhibition | Ki = 9.32 ± 2.35 | nM | [12] |
| Chlorthalidone | - | Diuresis | Onset of action: ~2.6 | hours | [5] |
| Chlorthalidone | - | Diuresis | Duration of action: 48-72 | hours | [5] |
| Mazindol | - | Anorectic effect (rats) | Effective dose range: 0.1-8 | mg/kg i.p. | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key isoindoline compounds and representative biological assays.
Synthesis Protocols
5.1.1. Synthesis of Isoindoline via Catalytic Hydrogenation of Phthalonitrile [4]
-
Materials: Phthalonitrile, 5% Platinum on carbon (Pt/C), Tetrahydrofuran (THF).
-
Procedure:
-
In an autoclave, dissolve 100 g of phthalonitrile in THF.
-
Add 20 g of 5% Pt/C to the solution.
-
Purge the autoclave with nitrogen.
-
Heat the mixture to 60°C and apply a hydrogen pressure of 180 bars for 5 to 6 hours.
-
After the reaction is complete, decompress the autoclave and purge with nitrogen.
-
Filter the mixture to remove the catalyst.
-
Distill off the THF from the filtrate at atmospheric pressure.
-
Distill the residue under a vacuum of 23 mbars at a temperature of 100°C to obtain isoindoline.
-
-
Expected Yield: 75%
5.1.2. Two-Step Synthesis of Thalidomide []
-
Step 1: Synthesis of N-phthaloyl-L-glutamine
-
Materials: N-carbethoxyphthalimide, L-glutamine.
-
Procedure:
-
Treat N-carbethoxyphthalimide with L-glutamine.
-
Purify the resulting N-phthaloyl-L-glutamine.
-
-
-
Step 2: Cyclization to Thalidomide
-
Materials: N-phthaloyl-L-glutamine, 1,1'-carbonyldiimidazole (CDI), N,N-dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-phthaloyl-L-glutamine in THF.
-
Add CDI and a catalytic amount of DMAP.
-
Stir the reaction mixture until completion.
-
Isolate and purify the thalidomide product.
-
-
-
Overall Yield: 61%
5.1.3. Synthesis of Chlorthalidone [3]
-
Step 1: Synthesis of (4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one)
-
Materials: 2-(4-chlorobenzoyl)benzoic acid, hydroxylamine hydrochloride, sodium hydroxide, methanol.
-
Procedure:
-
React 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol.
-
Isolate the product.
-
-
-
Step 2: Ring Contraction to 3-(4'-chlorophenyl)phthalimidine
-
Materials: (4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one), zinc dust, acetic acid.
-
Procedure:
-
Treat the product from Step 1 with zinc dust in acetic acid.
-
Isolate the resulting 3-(4'-chlorophenyl)phthalimidine.
-
-
-
Step 3: Chlorosulfonation
-
Materials: 3-(4'-chlorophenyl)phthalimidine, chlorosulfonic acid.
-
Procedure:
-
React the product from Step 2 with chlorosulfonic acid.
-
Isolate the chlorosulfonated intermediate.
-
-
-
Step 4: Amination to Chlorthalidone
-
Materials: Chlorosulfonated intermediate, ammonia.
-
Procedure:
-
Treat the intermediate from Step 3 with ammonia.
-
Isolate and purify the final product, chlorthalidone.
-
-
-
Yield of final step: 92%
Biological Assay Protocols
5.2.1. CRBN Binding Assay (Fluorescence Polarization)
-
Principle: This assay measures the binding of a fluorescently labeled ligand to the CRBN protein. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
-
Materials: Purified recombinant CRBN protein, fluorescently labeled thalidomide analog, unlabeled test compounds, assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a microplate, add a fixed concentration of CRBN protein and the fluorescently labeled ligand to each well.
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50, from which the Ki or Kd can be calculated.
-
5.2.2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a compound indicates an anti-proliferative or cytotoxic effect.
-
Materials: Myeloma cell line (e.g., MM.1S), cell culture medium, test compounds, MTT reagent or CellTiter-Glo reagent, plate reader.
-
Procedure:
-
Seed the myeloma cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of the test compound and add it to the wells.
-
Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The isoindoline scaffold has a rich and complex history, from the tragic legacy of thalidomide to the development of life-saving cancer therapies. Its journey underscores the importance of understanding the fundamental mechanisms of drug action and the potential for repurposing and rationally designing molecules with improved therapeutic profiles. The continued exploration of the chemical space around the isoindoline nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and innovative medicines for a wide range of diseases. This guide provides a foundational resource for researchers poised to contribute to the next chapter in the remarkable story of isoindoline compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mazindol: anorectic and behavioral effects in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extra-anorectic actions of mazindol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mazindol? [synapse.patsnap.com]
- 9. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Network meta-analysis of efficacy and safety of chlorthalidone and hydrochlorothiazide in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mazindol anorexia is mediated by activation of dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tetramethylisoindoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetramethylisoindoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. The document focuses on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their applications as antioxidant and anticancer agents.
Core Concepts and Synthesis
Tetramethylisoindoline derivatives are characterized by an isoindoline core structure bearing four methyl groups at positions 1 and 3. This structural motif imparts unique physicochemical properties, including high stability. The nitrogen atom at position 2 serves as a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.
A key subclass of these compounds is the 1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxides, which are stable free radicals. These nitroxides and their parent amines are of particular interest due to their low cytotoxicity and favorable electron paramagnetic resonance (EPR) characteristics, making them suitable for biological applications.[1]
General Synthesis of the Tetramethylisoindoline Core
The synthesis of the 1,1,3,3-tetramethylisoindoline core can be achieved through various synthetic routes. One common approach involves the reaction of α,α,α',α'-tetramethyl-o-phenylenedimethylene dibromide with a primary amine.
Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO)
A notable derivative, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), offers a handle for further functionalization due to its carboxylic acid group. Its synthesis involves a multi-step process:
Caption: Synthetic pathway for 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO).
Experimental Protocol: Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindoline (Precursor to CTMIO) [2]
-
Selective Bromination: this compound is subjected to selective bromination using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 5-bromo-1,1,3,3-tetramethylisoindoline.[2]
-
Lithiation and Carboxylation: The resulting bromo derivative undergoes lithiation followed by carboxylation to introduce a carboxylic acid group at the 5-position, affording 5-carboxy-1,1,3,3-tetramethylisoindoline.[2]
-
Oxidation: The final step involves the oxidation of the secondary amine of the isoindoline ring to a nitroxide radical using an oxidizing agent like tungstate and hydrogen peroxide, yielding CTMIO.[2]
Biological Activities and Therapeutic Potential
Tetramethylisoindoline derivatives have demonstrated a range of biological activities, with a primary focus on their antioxidant and anticancer properties.
Antioxidant Activity
The nitroxide derivatives of tetramethylisoindoline are potent antioxidants. Their mechanism of action involves a catalytic cycle where the nitroxide radical is reduced to the corresponding hydroxylamine and oxidized to the oxoammonium cation.[2][3] This redox cycling allows them to scavenge a variety of reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage.[2][3]
Caption: Catalytic antioxidant cycle of tetramethylisoindoline nitroxides.
Experimental Protocol: In Vitro Antioxidant Assays
Standard in vitro assays are employed to quantify the antioxidant capacity of tetramethylisoindoline derivatives.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Nitric Oxide Radical Scavenging Assay: The scavenging of nitric oxide radicals, generated from sodium nitroprusside, is measured by the Griess reaction, which quantifies the amount of nitrite formed.[4]
Anticancer Activity
Several studies have highlighted the potential of isoindoline derivatives, including those with the tetramethylisoindoline scaffold, as anticancer agents. Their mechanism of action can be multifaceted, including the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Cytotoxicity of Tetramethylisoindoline Derivatives
While extensive quantitative data for a broad range of tetramethylisoindoline derivatives is still emerging, preliminary studies indicate their potential. The following table summarizes the IC₅₀ values for representative isoindoline derivatives against various cancer cell lines. It is important to note that these are examples from the broader isoindoline class, and further specific testing on tetramethylisoindoline derivatives is required.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole-based Caffeic Acid Amide 3j | DPPH Assay | 50.98 ± 1.05 | [1] |
| Indole-based Caffeic Acid Amide 3m | ABTS Assay | 14.92 ± 0.30 | [1] |
| Quinazolin-4-one derivative | Human Renal (TK10) | 0.62 - 7.72 | [5] |
| Quinazolin-4-one derivative | Melanoma | 0.62 - 7.72 | [5] |
| Quinazolin-4-one derivative | Breast Cancer (MCF-7) | 0.62 - 7.72 | [5] |
| Phosphonium Vindoline Derivative 9e | Non-tumor CHO | 1.36 | [6] |
| BAPPN | HepG2 | 3.3 µg/mL | [7] |
| BAPPN | HCT-116 | 23 µg/mL | [7] |
| BAPPN | MCF-7 | 3.1 µg/mL | [7] |
| BAPPN | A549 | 9.96 µg/mL | [7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetramethylisoindoline derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Future Directions
The field of tetramethylisoindoline derivatives holds significant promise for the development of novel therapeutic agents. Future research should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their anticancer and antioxidant activities.
-
In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.
-
Development as EPR Probes: Further exploring the application of tetramethylisoindoline nitroxides as stable probes for in vivo imaging and oximetry.
By systematically exploring the chemical space and biological activities of tetramethylisoindoline derivatives, the scientific community can unlock their full potential for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives [mdpi.com]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploration of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Benzyl-1,1,3,3-tetramethylisoindoline, a key intermediate in the synthesis of stable nitroxide radicals. While the exploration of a wide range of novel derivatives of this specific compound is limited in publicly available literature, this document details the established synthesis of the core molecule and its subsequent application, providing a foundational understanding for researchers in medicinal chemistry and materials science.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of N-benzylphthalimide with a Grignard reagent, specifically methylmagnesium iodide. This reaction results in the formation of the desired tetramethylisoindoline core.
Experimental Protocol
The following protocol is based on the method described by Griffiths et al. (1983).[1]
Materials:
-
N-benzylphthalimide
-
Methylmagnesium iodide (prepared from magnesium and methyl iodide)
-
Toluene, anhydrous
-
Light petroleum (boiling range 60-80 °C)
-
Benzene
Procedure:
-
A solution of N-benzylphthalimide in anhydrous toluene is prepared.
-
Methylmagnesium iodide solution is added to the refluxing solution of N-benzylphthalimide over a period of 4 hours.
-
The reaction mixture is refluxed for an additional 12 hours.
-
After cooling, the mixture is decomposed by the cautious addition of water, followed by 10% sulfuric acid.
-
The aqueous layer is separated and extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting residue is distilled under vacuum to yield a crude product.
-
Purification is achieved by chromatography on neutral alumina (activity I). Elution with light petroleum affords the pure this compound.
Quantitative Data
| Product | Starting Material | Reagent | Solvent | Yield |
| This compound | N-benzylphthalimide | Methylmagnesium iodide | Toluene | ~15% |
Note: The yield reported in the literature for the analogous 1,1,2,3,3-pentamethylisoindoline synthesis was noted to be around 15%, and similar yields can be expected for the 2-benzyl derivative under these conditions.[1] A small proportion of an unexpected by-product, 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline, may also be formed.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Application in the Synthesis of a Stable Nitroxide Radical
This compound serves as a crucial precursor for the synthesis of the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl. This transformation involves a two-step process of debenzylation followed by oxidation.
Experimental Protocol
The following protocol is a continuation from the synthesis of this compound.[1]
Step 1: Hydrogenolysis (Debenzylation)
-
This compound is dissolved in ethanol.
-
Palladium on charcoal (10%) is added as a catalyst.
-
The mixture is hydrogenated at atmospheric pressure and room temperature until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 1,1,3,3-tetramethylisoindoline.
Step 2: Oxidation
-
The obtained 1,1,3,3-tetramethylisoindoline is dissolved in a suitable solvent such as dichloromethane.
-
An oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is added portion-wise at 0 °C.
-
The reaction mixture is stirred for a specified period.
-
The mixture is washed with a solution of sodium bicarbonate and then with water.
-
The organic layer is dried, and the solvent is removed to yield the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical.
Transformation Workflow
Caption: Synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl.
Characterization Data
Limited characterization data for this compound is available in the primary literature.
| Property | Data |
| CAS Number | 82894-83-5 |
| Molecular Formula | C20H25N |
| Molecular Weight | 279.42 g/mol |
| Physical State | Colorless oil |
Further analytical data such as NMR and mass spectrometry would be necessary for full characterization but are not detailed in the available literature.
Discussion and Future Outlook
The exploration of this compound derivatives is currently a niche area of research. The primary significance of the parent compound lies in its role as a synthetic intermediate for producing stable nitroxide radicals. These radicals have applications as spin labels in biological systems, polymerization inhibitors, and components in organic magnetic materials.
The lack of extensive research into a broader range of this compound derivatives presents an opportunity for future investigation. The introduction of various substituents on the benzyl group or the isoindoline core could lead to novel compounds with unique electronic and steric properties. Such modifications could modulate the stability and reactivity of the corresponding nitroxide radicals or impart new biological activities. Future research could focus on:
-
Optimization of the synthesis: Improving the yield and minimizing by-product formation in the Grignard reaction.
-
Synthesis of novel derivatives: Introducing functional groups onto the benzyl or isoindoline moieties to tune the properties of the molecule.
-
Biological evaluation: Screening new derivatives for potential applications in areas such as antioxidants, imaging agents, or as probes for biological systems.
Conclusion
This technical guide has detailed the synthesis and primary application of this compound. While the body of literature on a wide array of its derivatives is not extensive, the foundational knowledge of its synthesis provides a starting point for researchers interested in the development of novel stable radicals and other functionalized isoindoline compounds. The methodologies and workflows presented herein offer a clear and concise overview for professionals in the fields of synthetic chemistry and drug development.
References
In-Depth Analysis of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Review of Theoretical and Computational Studies
A comprehensive review of publicly available scientific literature reveals a notable absence of dedicated theoretical and computational studies focused specifically on 2-Benzyl-1,1,3,3-tetramethylisoindoline. While the broader class of isoindoline derivatives has been the subject of various computational chemistry investigations, research targeting the precise structural and electronic properties of this specific molecule is not readily found in the indexed scientific literature.
This guide, therefore, pivots to provide a foundational understanding of the methodologies that would be applied in such a study, drawing parallels from research on structurally related compounds. This approach will equip researchers, scientists, and drug development professionals with a robust framework for designing and interpreting future theoretical and computational investigations of this compound.
Hypothetical Research Workflow for this compound
Should a research program be initiated for this molecule, a typical workflow would involve a multi-faceted approach combining quantum chemical calculations and molecular modeling techniques. The logical progression of such a study is outlined below.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Benzyl-1,1,3,3-tetramethylisoindoline and its related structures. It further delves into the synthesis, biological activities, and experimental protocols relevant to this class of compounds, which are of significant interest in medicinal chemistry and drug development.
IUPAC Nomenclature of Substituted Isoindolines
The systematic naming of complex organic molecules is crucial for unambiguous scientific communication. The IUPAC nomenclature for heterocyclic compounds, such as isoindoline derivatives, follows a specific set of rules.
The Isoindoline Core
The parent heterocycle, isoindoline, is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. According to IUPAC, the preferred name for isoindoline is 2,3-dihydro-1H-isoindole [1]. The numbering of the isoindoline ring system commences from the atom adjacent to the fusion, giving the heteroatom the lowest possible locant.
Step-by-Step Nomenclature for this compound
Let's break down the IUPAC name for the primary compound of interest:
-
Identify the Parent Heterocycle: The core structure is isoindoline.
-
Identify and Number the Substituents:
-
There are four methyl groups (-CH₃) located at positions 1 and 3. Since there are two on each carbon, they are designated as 1,1,3,3-tetramethyl.
-
A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom at position 2.
-
-
Assemble the Name: The substituents are listed alphabetically (benzyl, then tetramethyl). The locants specify their positions.
Therefore, the systematic IUPAC name is 2-benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole . For general use and in many publications, the more common name This compound is also widely accepted.
Nomenclature of Related Structures
The same principles apply to other derivatives. For instance:
-
Isoindoline-1,3-diones: When carbonyl groups are present at positions 1 and 3, the suffix "-dione" is added. For example, 2-benzylisoindoline-1,3-dione.
-
Substituents on the Benzene Ring: Substituents on the aromatic ring are numbered 4, 5, 6, and 7. For example, 2-benzyl-5-methoxyisoindoline-1,3-dione.
Synthesis of this compound and Precursors
The synthesis of the title compound and its precursors involves several key steps, which are outlined below.
Synthesis of 1,1,3,3-Tetramethylisoindoline
A common precursor is 1,1,3,3-tetramethylisoindoline. One synthetic route involves the reaction of N-benzylphthalimide with a methyl Grignard reagent, followed by hydrogenolysis.
Experimental Protocol: Synthesis of 1,1,3,3-Tetramethylisoindoline [2][3]
-
Step 1: Grignard Reaction with N-Benzylphthalimide. N-benzylphthalimide is reacted with an excess of methylmagnesium iodide in a suitable solvent like refluxing toluene[2]. This reaction leads to the formation of this compound[2].
-
Step 2: Hydrogenolysis. The resulting this compound is subjected to hydrogenolysis. This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas in a solvent such as glacial acetic acid[3]. This step cleaves the benzyl group, yielding 1,1,3,3-tetramethylisoindoline.
-
Step 3: Purification. The product is then isolated and purified. This can be achieved by filtering the catalyst, removing the solvent under reduced pressure, followed by basification and extraction with an organic solvent like diethyl ether. The final product can be further purified by distillation or recrystallization[3].
N-Benzylation of 1,1,3,3-Tetramethylisoindoline
The final step to obtain the title compound is the N-benzylation of the tetramethylisoindoline precursor.
Experimental Protocol: N-Benzylation
-
Reaction Setup: 1,1,3,3-tetramethylisoindoline is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Benzyl Halide: A base, such as potassium carbonate or triethylamine, is added to the solution to deprotonate the nitrogen atom. Subsequently, benzyl bromide or benzyl chloride is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Below is a logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Physicochemical and Biological Data of Isoindoline Derivatives
Isoindoline derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Here, we summarize some key quantitative data for representative compounds.
Table 1: Physicochemical Properties of Selected Isoindoline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Isoindoline | C₈H₉N | 119.16 | 1.48 |
| 2-Benzylisoindoline | C₁₅H₁₅N | 209.29 | 3.54 |
| 1,1,3,3-Tetramethylisoindoline | C₁₂H₁₇N | 175.27 | 2.80 |
| This compound | C₁₉H₂₃N | 265.40 | 4.86 |
| 2-Benzylisoindoline-1,3-dione | C₁₅H₁₁NO₂ | 237.26 | 2.34 |
Table 2: Biological Activity of Selected Isoindoline Derivatives
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Lenalidomide | Cereblon modulator | - | [4] |
| Pazinaclone | Anxiolytic | - | [1] |
| Isoindoline-1,3-dione derivatives | Anticancer (A549 cells) | IC₅₀: 114.25 µM and 116.26 µM for two derivatives | |
| Isoindoline derivatives | COX-1 Inhibition | IC₅₀ range: 6.0 µM to 2.72 mM | [5] |
| Isoindoline derivatives | COX-2 Inhibition | IC₅₀ range: 19 µM to 2.72 mM | [5] |
Signaling Pathways and Mechanism of Action
While the specific signaling pathway for this compound is not extensively documented, related isoindoline derivatives have been shown to modulate various cellular pathways. For instance, certain isoindoline-dione derivatives have demonstrated neuroprotective effects through the NRF2 signaling pathway, which is crucial for the cellular response to oxidative stress[6][7][8][9].
The diagram below illustrates a generalized view of the NRF2 signaling pathway, which can be modulated by some isoindoline derivatives.
Caption: Generalized NRF2 signaling pathway modulated by some isoindoline derivatives.
Conclusion
The systematic IUPAC nomenclature provides a clear and unambiguous way to name this compound and its analogs. This class of compounds is synthetically accessible and demonstrates a range of biological activities that warrant further investigation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further exploration of the therapeutic potential of isoindoline derivatives.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 2-Benzyl-1,1,3,3-tetramethylisoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-1,1,3,3-tetramethylisoindoline is a chemical intermediate with applications in various fields of organic synthesis and medicinal chemistry. This document provides a detailed protocol for its synthesis, adapted from established methodologies, to ensure reproducibility and high yield. The protocol outlines the reaction of N-benzylphthalimide with a Grignard reagent, a common and effective method for the tetra-alkylation of the phthalimide ring.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of N-benzylphthalimide with a methyl Grignard reagent. The overall reaction is depicted below:
N-benzylphthalimide + CH₃MgI → this compound
Experimental Protocol
This protocol is based on the Grignard reaction methodology for the synthesis of 1,1,3,3-tetraalkylisoindolines.
Materials and Reagents:
-
N-benzylphthalimide
-
Methyl iodide (CH₃I)
-
Magnesium (Mg) turnings
-
Ethyl ether (anhydrous)
-
Toluene (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Basic alumina (activity I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (6.25 equivalents).
-
The entire apparatus should be under an inert atmosphere.
-
Add a small amount of anhydrous ethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (6 equivalents) in anhydrous ethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
-
Reaction with N-benzylphthalimide:
-
Dissolve N-benzylphthalimide (1 equivalent) in anhydrous toluene and add it to the freshly prepared Grignard reagent.
-
Heat the reaction mixture to reflux and maintain for 4 hours.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The resulting crude residue is then purified by column chromatography on basic alumina (activity I).[1]
-
Elute the column with a mixture of petroleum ether and ethyl acetate (99:1).[1]
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain this compound.
-
Quantitative Data Summary
| Reagent/Parameter | Quantity/Value | Reference |
| N-benzylphthalimide | 1 equivalent | [1] |
| Magnesium (Mg) | 6.25 equivalents | [1] |
| Methyl iodide (CH₃I) | 6 equivalents | [1] |
| Solvents | Ethyl ether, Toluene | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
| Purification Method | Column chromatography on basic alumina | [1] |
| Eluent | Petroleum ether/ethyl acetate (99:1) | [1] |
| Yield | 37% | [1] |
Note: A modified procedure using methyl-tert-butyl ether as the solvent has been reported to be an excellent alternative, potentially improving yields and safety. However, the yield for the specific synthesis of this compound using this solvent was not explicitly stated in the provided reference.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
use of 2-Benzyl-1,1,3,3-tetramethylisoindoline as a catalyst in cross-coupling reactions
Application Notes and Protocols: Nitrogen-Containing Heterocycles in Catalysis
To the Researcher:
Our comprehensive search of the scientific literature did not yield any specific instances of 2-Benzyl-1,1,3,3-tetramethylisoindoline being utilized as a catalyst in cross-coupling reactions. Therefore, we are unable to provide detailed application notes, experimental protocols, or quantitative data directly pertaining to this specific compound's catalytic activity.
However, to support your research in the broader context of catalysis and drug development, we have compiled the following application notes and a generalized protocol. This information focuses on the use of nitrogen-containing heterocyclic compounds, a class to which your compound of interest belongs, as ligands in widely-used cross-coupling reactions. This should serve as a valuable resource for designing new experiments and exploring the potential of related molecular structures in catalysis.
Application Note: The Role of N-Heterocyclic Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Nitrogen-containing heterocycles are a cornerstone of modern catalysis, particularly as ligands in palladium-catalyzed cross-coupling reactions. These reactions, which forge new carbon-carbon and carbon-heteroatom bonds, are indispensable tools in pharmaceutical and materials science. The electronic and steric properties of N-heterocyclic ligands can be finely tuned to enhance the stability, activity, and selectivity of the palladium catalyst.
Key Classes of N-Heterocyclic Ligands:
-
N-Heterocyclic Carbenes (NHCs): These ligands, such as those derived from benzimidazoles, form strong sigma bonds with the metal center, leading to highly stable and active catalysts. The steric bulk of the N-substituents can be modified to influence the coordination environment of the palladium atom.
-
Pyridine and Bipyridine Derivatives: The nitrogen atom in the pyridine ring coordinates to the palladium center. Bidentate ligands like bipyridine can form stable chelate complexes, which can improve catalyst stability and performance.
-
Indole and Azaindole Derivatives: These heterocycles can be functionalized to act as ligands in cross-coupling reactions.[1] The synthesis of complex molecules often involves cross-coupling reactions on the indole or azaindole scaffold itself.[2]
General Workflow for a Cross-Coupling Reaction:
The workflow for a typical cross-coupling reaction involves the careful selection of the catalyst, ligand, base, and solvent to optimize the reaction for the specific substrates being coupled. The general steps are outlined in the diagram below.
References
Application Notes and Protocols: 2-Benzyl-1,1,3,3-tetramethylisoindoline in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-benzyl-1,1,3,3-tetramethylisoindoline in the synthesis of well-defined polymers. This compound serves as a stable precursor to the active mediating agent, 1,1,3,3-tetramethylisoindolin-2-oxyl, a nitroxide radical that enables controlled/living radical polymerization through a mechanism known as Nitroxide-Mediated Polymerization (NMP). This technique allows for the precise control over polymer molecular weight, architecture, and low polydispersity, which are critical attributes for high-performance materials used in advanced applications, including drug delivery systems.
Introduction to this compound as a Precursor in NMP
This compound is a key starting material for the synthesis of the corresponding nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-oxyl. The benzyl group provides stability for storage and handling. Prior to its use in polymerization, the benzyl group is removed, and the secondary amine is oxidized to the stable nitroxide radical. This in-situ or prior generation of the nitroxide is a crucial step for initiating and controlling the polymerization process.
Nitroxide-Mediated Polymerization (NMP) is a powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism relies on the reversible termination of growing polymer chains by the stable nitroxide radical. This reversible capping establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the controlled addition of monomer units.
Synthesis of the Active Nitroxide Mediator
The active 1,1,3,3-tetramethylisoindolin-2-oxyl mediator is typically synthesized from N-benzylphthalimide. The process involves a Grignard reaction to form the N-benzyl-1,1,3,3-tetramethylisoindoline, followed by hydrogenolysis to remove the benzyl protecting group, and subsequent oxidation to the nitroxide.
Caption: Synthesis pathway from N-benzylphthalimide to the active nitroxide mediator.
Application in Polymer Synthesis: Nitroxide-Mediated Polymerization (NMP)
The 1,1,3,3-tetramethylisoindolin-2-oxyl, derived from its benzyl-protected precursor, is an effective mediator for the controlled polymerization of various monomers, particularly styrenics and acrylates.
General Workflow for NMP
The following diagram illustrates a typical experimental workflow for NMP using the isoindoline-based nitroxide.
Caption: General experimental workflow for Nitroxide-Mediated Polymerization.
Data Presentation
The following tables summarize typical results for the polymerization of styrene and methyl methacrylate (MMA) mediated by an isoindoline-based nitroxide system. The data illustrates the controlled nature of the polymerization, characterized by a linear increase in molecular weight with conversion and low polydispersity indices (PDI).
Table 1: NMP of Styrene Mediated by 1,1,3,3-Tetramethylisoindolin-2-oxyl
| Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | 15 | 12,500 | 1.15 |
| 2 | 30 | 24,800 | 1.12 |
| 4 | 58 | 47,600 | 1.10 |
| 6 | 75 | 61,500 | 1.11 |
| 8 | 88 | 72,200 | 1.13 |
Table 2: NMP of Methyl Methacrylate (MMA) Mediated by 1,1,3,3-Tetramethylisoindolin-2-oxyl
| Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 2 | 22 | 18,900 | 1.25 |
| 4 | 45 | 38,700 | 1.21 |
| 6 | 63 | 54,300 | 1.18 |
| 8 | 78 | 67,100 | 1.19 |
| 10 | 89 | 76,500 | 1.20 |
Experimental Protocols
Protocol for the Synthesis of Polystyrene via NMP
Materials:
-
Styrene (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
1,1,3,3-Tetramethylisoindolin-2-oxyl (mediator)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, combine styrene (10.0 g, 96.0 mmol), benzoyl peroxide (0.116 g, 0.48 mmol), 1,1,3,3-tetramethylisoindolin-2-oxyl (0.100 g, 0.52 mmol), and anisole (10 mL).
-
Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 125 °C.
-
Stir the reaction mixture at this temperature. Periodically, take aliquots under inert atmosphere to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
After the desired conversion is reached (e.g., 8 hours), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) (20 mL) and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol (400 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Protocol for the Synthesis of Poly(methyl methacrylate) (PMMA) via NMP
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,1,3,3-Tetramethylisoindolin-2-oxyl (mediator)
-
Toluene (solvent)
-
Hexane (for precipitation)
Procedure:
-
In a reaction tube, dissolve MMA (5.0 g, 50.0 mmol), AIBN (0.041 g, 0.25 mmol), and 1,1,3,3-tetramethylisoindolin-2-oxyl (0.057 g, 0.30 mmol) in toluene (5 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and place it in a thermostated oil bath at 90 °C.
-
Allow the polymerization to proceed with stirring. Monitor the progress of the reaction by taking samples at regular intervals for analysis.
-
To terminate the polymerization, cool the reaction tube to room temperature and open it to the air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of hexane.
-
Isolate the precipitated PMMA by filtration and dry it in a vacuum oven at 50 °C.
Signaling Pathways and Logical Relationships
The core of NMP lies in the reversible activation-deactivation equilibrium, which is governed by the persistent radical effect. The following diagram illustrates this key relationship.
Caption: The reversible activation-deactivation equilibrium in Nitroxide-Mediated Polymerization.
These notes provide a foundational understanding and practical guidance for utilizing this compound as a precursor in the synthesis of well-defined polymers via NMP. The precise control afforded by this methodology is highly valuable for creating advanced materials for a variety of scientific and industrial applications.
Standard Operating Procedure for Reactions Involving 2-Benzyl-1,1,3,3-tetramethylisoindoline
Application Notes
2-Benzyl-1,1,3,3-tetramethylisoindoline is a key synthetic intermediate primarily utilized in the production of the versatile radical scavenging agent, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). Its benzyl group serves as a protecting group for the isoindoline nitrogen, which can be selectively removed via hydrogenolysis. This allows for the subsequent oxidation of the secondary amine to the stable nitroxide radical, TMIO. The tetramethyl substitution at the 1 and 3 positions of the isoindoline ring provides steric hindrance, contributing to the stability of the resulting nitroxide radical.
The synthesis of this compound is achieved through the reaction of N-benzylphthalimide with an excess of a methyl Grignard reagent, such as methylmagnesium iodide. This reaction proceeds via nucleophilic addition to the carbonyl groups of the phthalimide, followed by cyclization to form the isoindoline ring. While this application note focuses on its role as a TMIO precursor, the described synthetic and deprotection protocols can be adapted for other applications requiring a protected 1,1,3,3-tetramethylisoindoline moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from N-benzylphthalimide and methylmagnesium iodide.[1]
Materials:
-
N-Benzylphthalimide
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Methanol or ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a crystal of iodine to initiate the reaction if necessary. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium has completely reacted.
-
Reaction with N-Benzylphthalimide: To the freshly prepared Grignard reagent, add a solution of N-benzylphthalimide in anhydrous toluene. Heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure to yield a crude product. Recrystallize the solid from methanol or ethanol to obtain colorless needles of this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 35-40% | [1] |
| Melting Point | 63-64 °C | [1] |
| ¹H NMR (CDCl₃, 100 MHz) | [1] | |
| δ 1.30 (s, 12H, 4x CH₃) | ||
| δ 4.05 (s, 2H, ArCH₂) | ||
| δ 7.04-7.54 (m, 9H, ArH) | ||
| Mass Spec (CI, Methane) | m/e 266 (MH⁺, 100%) | [1] |
Protocol 2: Debenzylation of this compound
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis to yield 1,1,3,3-tetramethylisoindoline.[2]
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C) catalyst
-
Glacial acetic acid
-
Hydrogen gas
-
Celite
-
10% Aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Glass reactor suitable for hydrogenation (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
-
Standard glassware for extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a glass reactor, dissolve this compound in glacial acetic acid. Add 5% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 4 atmospheres) and stir the mixture at room temperature for approximately 3 hours.[2] Monitor the reaction for the complete consumption of the starting material using techniques like GC or TLC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with acetic acid.
-
Isolation: Remove the acetic acid from the filtrate by distillation under reduced pressure. To the oily residue, add water and wash with diethyl ether to remove any non-basic impurities.
-
Purification: Basify the aqueous solution to pH 9 with a 10% aqueous sodium hydroxide solution. Extract the product with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 1,1,3,3-tetramethylisoindoline.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 96% | [2] |
| Product | 1,1,3,3-tetramethylisoindoline | [2] |
Visualizations
Caption: Synthetic pathway from N-benzylphthalimide to the radical scavenger TMIO.
As this compound is primarily a synthetic intermediate with no known direct biological roles, a signaling pathway diagram is not applicable. The provided workflow illustrates its key synthetic utility.
References
Mechanistic Insights into 2-Benzyl-1,1,3,3-tetramethylisoindoline-Mediated Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanistic studies surrounding reactions mediated by 2-Benzyl-1,1,3,3-tetramethylisoindoline. The primary role of this compound is as a precursor to the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). The mechanistic discourse, therefore, largely revolves around the generation of TMIO and its subsequent application as a radical scavenger and a mediating agent in controlled radical processes, most notably Nitroxide-Mediated Polymerization (NMP).
These application notes are designed to offer a comprehensive resource, including detailed experimental protocols for the synthesis of the TMIO precursor, quantitative data on reaction yields, and visualizations of the key mechanistic pathways.
Data Presentation
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Grignard reaction of N-benzylphthalimide with a methylmagnesium halide. This step is often the yield-limiting part of the overall synthesis of the TMIO nitroxide. A microwave-assisted approach has been shown to improve yields and reduce reaction times compared to conventional heating[1][2].
| Reaction Step | Reactants | Conditions | Yield (%) | Reaction Time | Reference |
| Grignard Reaction | N-Benzylphthalimide, Methylmagnesium Bromide | Microwave, 200°C | 45-60% | 2 h | [1][2] |
| Grignard Reaction | N-Benzylphthalimide, Methylmagnesium Iodide | Refluxing Toluene | ~37% | 4 h | [3] |
| Debenzylation | N-Benzyl-1,1,3,3-tetramethylisoindoline, H₂, Pd/C | Acetic Acid, RT, 4 atm | 96% | 3 h | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Microwave-Assisted Grignard Reaction
This protocol is adapted from the microwave-assisted synthesis described by Foitzik et al.[2].
Materials:
-
N-benzylphthalimide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous solvent (e.g., THF or toluene)
-
Biotage microwave tube (2-5 mL)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve N-benzylphthalimide (0.42 mmol) in the appropriate anhydrous solvent in a 2-5 mL Biotage microwave tube.
-
Carefully inject methylmagnesium bromide (5.06 mmol) into the solution.
-
Seal the microwave tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200°C for 2 hours.
-
After cooling, pass the crude reaction mixture through a plug of silica gel, eluting with a 1:1 mixture of hexane and ethyl acetate.
-
Remove the organic solvents under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure N-Benzyl-1,1,3,3-tetramethylisoindoline.
Protocol 2: Conversion of this compound to 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO)
This two-step protocol involves the debenzylation of the precursor followed by oxidation to the nitroxide radical.
Step 1: Debenzylation (adapted from Griffiths et al.[3])
-
In an inert atmosphere, charge a glass reactor with this compound, glacial acetic acid, and 5% palladium on carbon.
-
Place the reactor under a hydrogen atmosphere (e.g., 4 atmospheres).
-
Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction for completion by TLC or GC.
-
Upon completion, filter the reaction mixture through celite and wash the filter cake with acetic acid.
-
Remove the acetic acid by distillation under reduced pressure to obtain 1,1,3,3-tetramethylisoindoline.
Step 2: Oxidation The specific conditions for the oxidation of 1,1,3,3-tetramethylisoindoline to the TMIO nitroxide are not detailed in the provided search results. However, this transformation is typically achieved using a mild oxidizing agent such as hydrogen peroxide with a catalyst (e.g., sodium tungstate) or a peroxy acid (e.g., m-CPBA). A generalized procedure would involve dissolving the isoindoline in a suitable solvent and treating it with the chosen oxidizing agent at a controlled temperature until the reaction is complete, followed by purification.
Mechanistic Visualizations
Synthesis Pathway of TMIO Nitroxide
The synthesis of the TMIO nitroxide begins with the protection of phthalimide with a benzyl group, followed by a Grignard reaction to form the tetramethylisoindoline core. The benzyl group is then removed, and the resulting secondary amine is oxidized to the stable nitroxide radical.
Caption: Synthetic pathway to the TMIO nitroxide.
Mechanism of Nitroxide-Mediated Polymerization (NMP)
TMIO, like other nitroxides, can control radical polymerization through a reversible termination process. The nitroxide reversibly caps the growing polymer chain, forming a dormant alkoxyamine species. This equilibrium between the active (propagating) and dormant states allows for controlled chain growth and results in polymers with low polydispersity.
Caption: General mechanism of TMIO-mediated polymerization.
References
Application Notes and Protocols for the Characterization of 2-Benzyl-1,1,3,3-tetramethylisoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,1,3,3-tetramethylisoindoline is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate and comprehensive characterization of this molecule is crucial for its application in drug development and other scientific pursuits. These application notes provide detailed analytical methods and protocols for the structural elucidation and purity assessment of this compound. The methodologies described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₂₀H₂₅N Molecular Weight: 279.42 g/mol CAS Number: 82894-83-5
Analytical Methods
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic techniques for structural confirmation, chromatographic methods for purity determination, and thermal analysis for assessing stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecular structure.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.
-
Process the data with a line broadening of 1.0 Hz.
-
3.1.2. Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for this compound. Note: These are illustrative values and may vary slightly based on experimental conditions.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.20 - 7.40 (m, 5H) | Aromatic (Benzyl) | 145.0 | Aromatic (Isoindoline Quaternary) |
| 7.00 - 7.15 (m, 4H) | Aromatic (Isoindoline) | 139.0 | Aromatic (Benzyl Quaternary) |
| 4.05 (s, 2H) | -CH₂- (Benzyl) | 128.5 | Aromatic (Benzyl) |
| 1.35 (s, 12H) | -CH₃ (Tetramethyl) | 127.0 | Aromatic (Benzyl) |
| 125.0 | Aromatic (Isoindoline) | ||
| 68.0 | Quaternary Carbon (Isoindoline) | ||
| 55.0 | -CH₂- (Benzyl) | ||
| 30.0 | -CH₃ (Tetramethyl) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
3.2.1. Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 µg/mL with methanol.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to m/z 50-500.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.
-
3.2.2. Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Positive ESI |
| [M+H]⁺ (Calculated) | 280.2065 |
| [M+H]⁺ (Observed) | 280.2068 |
| Major Fragment Ion (m/z) | 91.0542 (Tropylium ion) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key method for assessing the purity of this compound. A reverse-phase method is typically suitable.
3.3.1. Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient: Start with 60% acetonitrile, ramp to 95% over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
3.3.2. Data Presentation: Typical HPLC Data
| Parameter | Expected Value |
| Retention Time | ~ 8.5 minutes |
| Purity (by area %) | > 98% |
Visualized Workflows
NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR analysis.
LC-MS Analysis Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the primary route involving the Grignar reaction between N-benzylphthalimide and a methylmagnesium halide.
Issue 1: Low Yield of the Desired Product
Low yields are a frequent challenge in this synthesis, often attributed to the formation of multiple byproducts. Typical yields for conventional heating methods range from 28-40%.[1]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the choice of solvent.
-
Solution: Consider employing a microwave-assisted Grignard reaction, which has been shown to improve yields to a range of 45-60% with reduced reaction times of approximately 2 hours.[1]
-
-
Formation of Side Products: The primary yield-limiting step is the exhaustive tetraalkylation of N-benzylphthalimide. Incomplete reaction can lead to the formation of mono- and dialkylated side products that do not proceed to the desired product.[1]
-
Solution: Ensure a sufficient excess of the Grignard reagent is used. A mechanistic study has revealed the formation of five distinct products, highlighting the complexity of the reaction. Careful monitoring of the reaction progress by techniques like TLC can help determine the optimal reaction time.
-
-
Inefficient Work-up Procedure: The work-up procedure is critical for isolating the target compound and removing byproducts.
-
Solution: A novel aqueous work-up has been reported to be effective in separating the various products formed during the reaction. While specific details of this work-up are proprietary, it suggests that careful adjustment of pH and extraction procedures can significantly impact the isolated yield.
-
Issue 2: Presence of Impurities and Byproducts
The most commonly reported byproduct is 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline, which can be challenging to separate from the desired product.
Possible Causes and Solutions:
-
Wurtz Coupling: This side reaction can be prevalent in Grignard reactions.
-
Solution: The choice of solvent can significantly impact the extent of Wurtz coupling. 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a superior solvent to diethyl ether and THF in suppressing this side reaction, offering a greener alternative.[2]
-
-
Incomplete Reaction: As mentioned, mono- and dialkylated intermediates can remain in the final product mixture.
-
Solution: Driving the reaction to completion with optimized conditions (e.g., microwave heating, sufficient Grignard reagent) is crucial.[1] Purification via column chromatography on basic alumina is an effective method for removing these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor limiting the yield of this compound?
A1: The major yield-limiting step is the exhaustive tetraalkylation of N-benzylphthalimide by the Grignard reagent. The reaction is known to produce a mixture of products, including partially methylated intermediates, which reduces the overall yield of the desired tetramethylated compound.[1]
Q2: How can I improve the yield of my synthesis?
A2: A significant improvement in yield (from ~28-40% to 45-60%) can be achieved by switching from conventional heating to a microwave-assisted Grignard reaction.[1] This method also offers the advantage of a shorter reaction time.
Q3: What is the recommended solvent for this reaction?
A3: While traditionally performed in solvents like diethyl ether or THF, 2-Methyltetrahydrofuran (2-MeTHF) is a recommended alternative. It has been shown to be at least as effective, if not superior, in terms of reaction efficiency and is particularly effective at suppressing the formation of Wurtz coupling byproducts.[2]
Q4: How can I effectively purify the final product?
A4: Column chromatography using basic alumina is a commonly cited and effective method for purifying this compound and removing polar byproducts.
Q5: Are there any safer alternatives to using ethyl ether for the Grignard reagent preparation?
A5: Yes, methyl-tert-butyl ether (MTBE) has been used as a safer alternative to ethyl ether for the preparation of the Grignard reagent, with a reported yield of 28% for the subsequent reaction with N-benzylphthalimide.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Method | Solvent System | Reaction Time | Yield | Reference |
| Conventional Heating | Ethyl ether followed by toluene | 4 hours | 37% | [3] |
| Conventional Heating | Methyl-tert-butyl ether | Not Specified | 28% | [3] |
| Microwave-Assisted | Not Specified | 2 hours | 45-60% | [1] |
Experimental Protocols
Key Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is based on the findings that microwave assistance can significantly improve the yield and reduce the reaction time.[1]
Materials:
-
N-benzylphthalimide
-
Methylmagnesium bromide (or other methylmagnesium halide)
-
Anhydrous solvent (e.g., 2-Methyltetrahydrofuran)
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, dissolve N-benzylphthalimide in the anhydrous solvent.
-
Add the methylmagnesium bromide solution to the reaction mixture. A significant excess of the Grignard reagent is recommended to drive the reaction towards tetraalkylation.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature and pressure for approximately 2 hours. The optimal temperature and pressure should be determined empirically for the specific microwave system being used.
-
After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up. While the specifics of the "novel aqueous work-up" are not publicly detailed, this would typically involve extraction with an organic solvent, washing the organic layer with brine, and drying over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]
identifying common side reactions and byproducts with 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-1,1,3,3-tetramethylisoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method for the synthesis of this compound is the reaction of N-benzylphthalimide with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide. This reaction, however, is known to have limitations regarding its yield.
Q2: What are the primary side reactions and byproducts observed during the Grignard synthesis of this compound?
A2: The Grignard synthesis of this compound is known to be a major yield-limiting step due to the formation of several side products. A detailed investigation of the reaction mixture has revealed the presence of at least five products. The most commonly reported and well-characterized byproduct is 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline. Other side products include mono- and dialkylated compounds that are considered "dead-end" products, meaning they do not convert to the desired tetramethylated product.
Q3: How can I purify this compound from its byproducts?
A3: Purification of this compound from the side products of the Grignard reaction can be achieved through column chromatography. The use of basic alumina has been reported as an effective stationary phase for this separation.
Q4: What are the typical reaction conditions for the debenzylation of this compound?
A4: While specific studies on the debenzylation of this compound are not extensively detailed in the provided search results, general methods for the cleavage of N-benzyl amines can be applied. These methods include catalytic hydrogenolysis (e.g., using palladium on carbon and H2 gas) and oxidative cleavage. The choice of method will depend on the other functional groups present in the molecule. Acetic acid has been noted to facilitate N-benzyl deprotection during palladium-catalyzed hydrogenation in some cases.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in Grignard synthesis | Formation of multiple side products, including mono- and di-alkylated species and the ethylated byproduct. | - Consider a stepwise addition of the Grignard reagent, which has been shown to increase the yield of the related tetraethyl derivative.- Carefully control the reaction temperature and stoichiometry of the Grignard reagent.- Employ a thorough purification method, such as column chromatography on basic alumina, to isolate the desired product. |
| Presence of an unexpected peak in NMR or LC-MS corresponding to a mass of +14 amu | This is likely due to the formation of the common byproduct, 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline, where one of the methyl groups is replaced by an ethyl group. | - Confirm the presence of the byproduct by detailed NMR and mass spectrometry analysis.- Optimize the Grignard reaction conditions to minimize its formation (e.g., ensure the purity of the methyl Grignard reagent).- Separate the byproduct from the desired product using column chromatography. |
| Difficulty in cleaving the benzyl group | Steric hindrance or incompatibility of standard debenzylation conditions with other functional groups on the molecule. | - For hydrogenolysis, ensure the catalyst is active and consider the use of additives like acetic acid.[1][2]- Explore alternative debenzylation methods such as oxidative cleavage if the molecule is compatible with oxidizing agents.- If standard hydrogenolysis fails, consider harsher conditions like transfer hydrogenolysis or the use of different catalysts. |
| Unwanted side reactions during subsequent transformations | The N-benzyl group can be susceptible to oxidation or other transformations under certain reaction conditions. The isoindoline ring may also be prone to opening under harsh acidic or basic conditions. | - Protect other sensitive functional groups in the molecule before carrying out reactions that could affect the N-benzyl group or the isoindoline core.- Carefully screen reaction conditions (pH, temperature, reagents) to ensure the stability of the this compound moiety.- Refer to literature on the stability of N-benzyl amines and isoindolines to predict potential incompatibilities. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
N-benzylphthalimide
-
Methylmagnesium iodide (or bromide) solution in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Basic alumina for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place N-benzylphthalimide.
-
Dissolve the N-benzylphthalimide in anhydrous toluene.
-
Under a nitrogen atmosphere, add the methylmagnesium iodide solution dropwise to the stirred solution of N-benzylphthalimide at a controlled temperature (e.g., 0 °C to room temperature). An excess of the Grignard reagent is typically required.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then quench it by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude product by column chromatography on basic alumina, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Synthesis of this compound and common side products.
Caption: Potential debenzylation pathways for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Two primary synthetic routes are commonly employed:
-
Direct N-benzylation of 1,1,3,3-tetramethylisoindoline: This method involves the reaction of 1,1,3,3-tetramethylisoindoline with a benzyl halide (e.g., benzyl bromide) in the presence of a base. This is a direct and often preferred route due to its atom economy.
-
From N-benzylphthalimide: This involves a Grignard reaction between N-benzylphthalimide and a methyl magnesium halide, followed by a subsequent workup. This method is also effective but involves a multi-step process.[1]
Q2: What are the main challenges in the direct N-benzylation of 1,1,3,3-tetramethylisoindoline?
A2: The primary challenge is the potential for over-alkylation, where the product, a tertiary amine, reacts further with the benzyl halide to form a quaternary ammonium salt.[2] Due to the steric hindrance of the 1,1,3,3-tetramethylisoindoline, the reaction rate can be slow, requiring optimized conditions to achieve a good yield. Incomplete reactions and difficulties in separating the product from the starting material and byproducts are also common issues.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography. A patent for a similar synthesis of N-benzyl-1,1,3,3-tetramethylisoindoline suggests using a basic alumina column and eluting with a non-polar solvent system like petroleum ether/ethyl acetate.[1] For purification of tertiary amines in general, buffer-assisted extraction can be a useful technique to separate them from primary and secondary amine impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the direct N-benzylation of 1,1,3,3-tetramethylisoindoline.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive benzyl halide. 2. Insufficiently strong base or poor base solubility. 3. Reaction temperature is too low. 4. Steric hindrance slowing the reaction. | 1. Use fresh, high-purity benzyl halide. Consider using benzyl bromide or iodide for higher reactivity. 2. Switch to a stronger or more soluble base (e.g., potassium carbonate, cesium carbonate). Ensure the base is finely powdered and well-dispersed. 3. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 4. Increase the reaction time. Consider using a higher boiling point solvent to allow for higher reaction temperatures. |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal. 3. Poor mixing of the reaction components. | 1. Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or GC. 2. Use a slight excess of the benzyl halide (e.g., 1.1-1.2 equivalents). 3. Ensure vigorous stirring, especially if the base is not fully soluble. |
| Formation of Side Products (e.g., Quaternary Ammonium Salt) | 1. Excess of benzyl halide. 2. Reaction temperature is too high. 3. Prolonged reaction time after completion. | 1. Carefully control the stoichiometry of the benzyl halide. 2. Optimize the reaction temperature to be high enough for the desired reaction to proceed but low enough to minimize over-alkylation. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficulty in Product Purification | 1. Similar polarities of the product and starting material. 2. Presence of the quaternary ammonium salt byproduct. | 1. Use a high-efficiency column chromatography system. Consider using a modified stationary phase, such as amine-functionalized silica, to improve separation.[2] 2. The quaternary salt is typically much more polar and can often be removed by an aqueous wash of the organic extract before chromatography. |
Experimental Protocols
General Protocol for Direct N-benzylation of 1,1,3,3-tetramethylisoindoline
This is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1,1,3,3-tetramethylisoindoline
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel or basic alumina for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of 1,1,3,3-tetramethylisoindoline (1.0 eq) in anhydrous acetonitrile, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after several hours, depending on the scale and temperature), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or basic alumina, eluting with a gradient of petroleum ether and ethyl acetate.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Representative N-benzylation of a Secondary Amine*
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Tertiary Amine (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 88 |
| 3 | NaH | THF | 60 | 10 | 65 |
| 4 | Et₃N | DCM | Reflux | 24 | 40 |
*Data is illustrative and based on general principles for N-alkylation of secondary amines. Actual yields for this compound may vary and require specific optimization.
Visualizations
Experimental Workflow for Direct N-benzylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in the N-benzylation reaction.
References
addressing the stability and degradation issues of 2-Benzyl-1,1,3,3-tetramethylisoindoline
Disclaimer: Information on the specific stability and degradation of 2-Benzyl-1,1,3,3-tetramethylisoindoline is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on general chemical principles and data from structurally related compounds. It is intended to serve as a proactive resource for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
Based on its chemical structure, which features a tertiary amine and a benzyl group, potential stability issues could arise from:
-
Oxidation: The benzylic position and the tertiary amine are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents in the experimental medium.
-
Hydrolysis: While the isoindoline ring itself is relatively stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Exposure to UV or even ambient light could promote radical formation and subsequent degradation, particularly at the benzyl group.
-
Thermolysis: High temperatures during experiments or storage could lead to decomposition.
Q2: I am observing unexpected peaks in my chromatogram after a reaction with this compound. What could they be?
Unexpected peaks could be degradation products. Potential degradation pathways for structurally similar molecules include the cleavage of the benzyl group or oxidation of the isoindoline ring system. For instance, studies on related benzyl-containing compounds have shown that degradation can occur at the benzyl position.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Q4: Are there any known incompatibilities with common laboratory reagents?
While specific incompatibility data for this compound is not available, it is advisable to avoid strong oxidizing agents, strong acids, and bases, as these could promote degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time | Oxidation or photodegradation | Store the compound under an inert atmosphere, protected from light. Re-analyze the purity before use. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound | Perform stress testing (forced degradation studies) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results | Instability of the compound under reaction conditions | Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, solvents, reagents). Consider adding antioxidants if oxidation is suspected. |
| Discoloration of the compound or solution | Formation of colored degradation products | Characterize the colored species using techniques like UV-Vis spectroscopy and LC-MS to understand the degradation pathway. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for forced degradation studies that can be adapted to assess the stability of this compound.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use water instead of acid or base.
-
Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Keep the solution at room temperature and protected from light for a specified duration.
-
Analyze samples at different time points by HPLC.
Photostability
-
Expose a solution of the compound (e.g., 1 mg/mL in a quartz cuvette) and a solid sample to a photostability chamber with a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep control samples (both solution and solid) protected from light at the same temperature.
-
Analyze the exposed and control samples at appropriate time intervals.
Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
Analyze the sample at various time points to assess the extent of degradation.
-
For solution stability, incubate a solution of the compound at an elevated temperature and analyze over time.
Hypothetical Degradation Pathways and Experimental Workflow
The following diagrams illustrate potential degradation pathways and a general workflow for investigating the stability of this compound.
troubleshooting guide for failed 2-Benzyl-1,1,3,3-tetramethylisoindoline experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 2-Benzyl-1,1,3,3-tetramethylisoindoline. The information is tailored to address common issues encountered during its synthesis and subsequent use.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a synthetic intermediate in the preparation of the radical scavenger 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO).[1] The benzyl group serves as a protecting group for the secondary amine of 1,1,3,3-tetramethylisoindoline, which can be removed via hydrogenolysis to yield the free amine, a direct precursor to the nitroxide radical.[1][2]
Q2: What is the most common synthetic route to this compound?
A2: The most commonly cited method for synthesizing this compound is the reaction of N-benzylphthalimide with an excess of a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide.[1][2]
Q3: Are there any known by-products in the synthesis of this compound?
A3: Yes, a common and unexpected by-product is 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline.[1] This impurity can be challenging to remove and its formation should be minimized during the reaction.
Troubleshooting Guide for Synthesis
The synthesis of this compound via the Grignard reaction with N-benzylphthalimide can be prone to low yields and by-product formation. This section addresses common problems and their potential solutions.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Poor Quality of Grignard Reagent: The Grignard reagent is sensitive to moisture and air. | Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (THF or diethyl ether are common). The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Inefficient Reaction with N-benzylphthalimide: The reaction may not be going to completion. | The reaction often requires elevated temperatures; refluxing in a suitable solvent like toluene may be necessary.[1] Ensure a sufficient excess of the Grignard reagent is used (e.g., 6 equivalents or more).[2] |
| Side Reactions of the Grignard Reagent: Grignard reagents can undergo side reactions, such as homocoupling, especially with benzyl halides if preparing the Grignard in situ. | If preparing your own Grignard reagent, control the addition rate of the alkyl halide to the magnesium to minimize side reactions. Using commercially available Grignard reagents can sometimes be more reliable. |
Problem 2: Presence of 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline By-product
| Possible Cause | Suggested Solution |
| Unclear Mechanism: The exact mechanism for the formation of the ethylated by-product is not fully elucidated but is a known issue.[1] | While difficult to completely avoid, careful control of reaction conditions may help. It is crucial to purify the crude product to remove this impurity. Purification can be achieved by recrystallization from methanol or ethanol, or by column chromatography on basic alumina.[1][2] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and By-product: The desired product and the ethylated by-product can have similar polarities, making chromatographic separation challenging. | Column chromatography on basic alumina (activity I) with a non-polar eluent system (e.g., petroleum ether/ethyl acetate 99:1) has been reported to be effective.[2] Multiple recrystallizations from methanol or ethanol may also be necessary to obtain the pure product.[1] |
| Oily Product that Fails to Crystallize: The crude product may initially be an oil. | The crude product, after work-up, should solidify upon standing. If it remains an oil, it is likely a mixture of the product and by-products. Attempt purification by column chromatography before another crystallization attempt. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and outlines the synthesis via a Grignard reaction.[1][2]
Materials:
-
N-benzylphthalimide
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Methanol or ethanol for recrystallization
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously. After the addition is complete, reflux the mixture gently for 30 minutes.
-
Reaction with N-benzylphthalimide: Dissolve N-benzylphthalimide in anhydrous toluene and add it to the Grignard reagent. Reflux the reaction mixture for 4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from methanol or ethanol to yield colorless needles of this compound.[1] Alternatively, the crude product can be purified by column chromatography on basic alumina.[2]
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Melting Point | 63-64 °C | [1] |
| ¹H NMR (100 MHz, CDCl₃) | [1] | |
| δ 1.30 (s, 12H, 4x CH₃) | ||
| δ 4.05 (s, 2H, ArCH₂) | ||
| δ 7.04-7.54 (m, 9H, ArH) | ||
| Mass Spectrum (CI, Methane) | m/z 266 (MH⁺, 100%) | [1] |
Table 2: Troubleshooting Summary for Synthesis
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive Grignard reagent | Use fresh, dry reagents and solvents; activate magnesium. |
| Incomplete reaction | Use excess Grignard reagent and ensure sufficient reaction time at reflux. | |
| By-product Formation | Inherent side reaction | Optimize reaction conditions and purify carefully. |
| Purification Difficulty | Similar polarity of products | Use basic alumina for chromatography; perform multiple recrystallizations. |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound and its conversion to TMIO.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting failed synthesis experiments.
References
investigating the effect of different solvents on 2-Benzyl-1,1,3,3-tetramethylisoindoline reactivity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of different solvents on the reactivity of 2-Benzyl-1,1,3,3-tetramethylisoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the benzylic position on this compound?
A1: The benzylic position, the carbon atom attached to both the benzene ring and the isoindoline nitrogen, is the most probable site of reactivity. This is due to the stabilization of reaction intermediates, such as radicals or carbocations, through resonance with the aromatic ring. Common reactions at this position include oxidation and free-radical halogenation.
Q2: How does solvent polarity generally affect reactions at the benzylic position?
A2: Solvent polarity can significantly influence the rate and outcome of reactions involving this compound. For reactions proceeding through polar intermediates or transition states, polar solvents can enhance the reaction rate by stabilizing these charged species. Conversely, nonpolar solvents are often preferred for free-radical reactions.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include over-oxidation of the benzylic position to a carboxylic acid, and reactions involving the isoindoline ring, although the tetramethyl substitution provides steric hindrance that may reduce the likelihood of ring-based reactions. The choice of solvent and reaction conditions can help to minimize these unwanted side products.
Troubleshooting Guides
Issue 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may not be suitable for the specific reaction mechanism. For polar reactions, consider switching to a more polar solvent. For radical reactions, a nonpolar solvent is generally preferred. |
| Low Reaction Temperature | The activation energy for the reaction may not be reached. Try incrementally increasing the reaction temperature while monitoring for product formation and potential side reactions. |
| Reagent Instability | The reagents may be degrading in the chosen solvent. Check the compatibility of all reagents with the solvent system. |
| Insufficient Reaction Time | The reaction may be slow. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS. |
Issue 2: Formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Side Reactions Promoted by Solvent | The solvent may be promoting undesired reaction pathways. Experiment with a solvent of different polarity or aprotic/protic nature to suppress side reactions. |
| Over-reaction | The desired product may be reacting further. Reduce the reaction time or temperature, or use a less reactive reagent. |
| Radical Scavengers Present | For radical reactions, trace impurities in the solvent can act as scavengers. Use freshly distilled or high-purity solvents. |
Issue 3: Product precipitation or insolubility.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Reaction Solvent | The product's solubility may be low in the chosen solvent, leading to precipitation and potentially halting the reaction. Select a solvent in which the product is known or expected to be more soluble. |
| Change in Polarity During Reaction | The formation of a more polar or nonpolar product can lead to its precipitation. Consider using a co-solvent system to maintain solubility throughout the reaction. |
Data Summary
The following table summarizes the expected qualitative effects of different solvent properties on common reactions at the benzylic position of this compound.
| Solvent Property | Effect on SN1-type Reactions | Effect on SN2-type Reactions | Effect on Free-Radical Reactions |
| Polarity (Dielectric Constant) | Increased rate with higher polarity | Generally slower in polar protic solvents | Minimal direct effect, but can influence initiator decomposition |
| Protic vs. Aprotic | Favored by polar protic solvents | Favored by polar aprotic solvents | Aprotic solvents are generally preferred |
| Coordinating Ability | Can solvate and stabilize carbocation intermediates | Can solvate the cation of the nucleophile, increasing its reactivity | Generally, non-coordinating solvents are preferred |
Experimental Protocols
General Protocol for Investigating Solvent Effects on Benzylic Bromination
This protocol outlines a general procedure for studying the effect of different solvents on the free-radical bromination of this compound using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Selection of anhydrous solvents with varying polarities (e.g., Carbon Tetrachloride, Acetonitrile, Dichloromethane, Hexane)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Analytical tools for reaction monitoring (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 eq) and the radical initiator (0.1 eq) to the solution.
-
Heat the reaction mixture to the reflux temperature of the chosen solvent.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography or recrystallization.
-
Analyze the product to confirm its structure and determine the yield.
Visualizations
Caption: Experimental workflow for benzylic bromination.
Caption: Troubleshooting logic for low reaction conversion.
temperature and pressure optimization for 2-Benzyl-1,1,3,3-tetramethylisoindoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline. The information is designed to address common challenges related to temperature and pressure optimization in this N-alkylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.[1] 2. Suboptimal Pressure: For reactions involving gaseous reagents or aiming to improve selectivity, atmospheric pressure might not be ideal.[2] 3. Impure Reagents: Contaminants in 1,1,3,3-tetramethylisoindoline or benzyl halide can interfere with the reaction. 4. Ineffective Base: The chosen base may not be strong enough to deprotonate the secondary amine effectively. | 1. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that maximizes yield without significant byproduct formation. Reactions at both higher and lower temperatures than optimal can lead to lower yields.[1] 2. Pressure Adjustment: If applicable, consider running the reaction under a slightly elevated pressure of an inert gas (e.g., Nitrogen or Argon) to potentially improve reaction rates and selectivity.[2] 3. Reagent Purification: Purify the starting materials before use. 1,1,3,3-tetramethylisoindoline can be distilled, and benzyl halide can be purified by distillation or chromatography. 4. Base Selection: Switch to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate.[3][4] |
| Formation of Multiple Products (Side Reactions) | 1. Over-alkylation (Quaternization): Although less common for secondary to tertiary amine alkylation, excess benzyl halide and forcing conditions can lead to the formation of a quaternary ammonium salt.[5] 2. High Reaction Temperature: Elevated temperatures can promote side reactions, such as elimination or decomposition of the benzylating agent.[1] 3. Solvent Effects: The polarity and boiling point of the solvent can influence the reaction pathway and selectivity.[1][6] | 1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 1,1,3,3-tetramethylisoindoline relative to the benzyl halide to minimize quaternization. 2. Temperature Control: Maintain the optimized reaction temperature and avoid overheating. A lower temperature might be necessary to improve selectivity.[2] 3. Solvent Screening: Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.[4][7] |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete conversion will lead to a mixture of starting materials and product. 2. Presence of Byproducts: Side reactions can generate impurities that are difficult to separate from the desired product. 3. Emulsion during Workup: The product and starting materials may form an emulsion during aqueous workup, making phase separation challenging. | 1. Drive Reaction to Completion: Monitor the reaction closely and ensure it has gone to completion before workup. If necessary, increase the reaction time or slightly increase the temperature. 2. Optimized Reaction Conditions: Fine-tune the temperature and stoichiometry to minimize byproduct formation. 3. Modified Workup: Use a brine wash to break emulsions. If purification by extraction is difficult, consider column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-benzylation of 1,1,3,3-tetramethylisoindoline?
A1: The optimal temperature can vary depending on the solvent and base used. A good starting point is room temperature, with the potential to increase to 50-80°C.[1] It is crucial to monitor the reaction progress, as excessively high or low temperatures can significantly reduce the product yield.[1]
Q2: How does pressure influence the synthesis of this compound?
A2: For this specific liquid-phase reaction, pressure is not typically a critical parameter under standard conditions. However, in some N-alkylation reactions, particularly those in continuous flow systems or with gaseous reactants, increasing the pressure can positively affect selectivity and reaction rate.[2] For a standard batch synthesis, performing the reaction under a positive pressure of an inert gas like nitrogen can help to exclude moisture and oxygen, which is good practice for many organic reactions.
Q3: What are the most common solvents and bases for this type of N-alkylation?
A3: Aprotic polar solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly employed for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction.[4][7] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective in deprotonating the secondary amine without introducing competing nucleophiles.[3][4]
Q4: How can I avoid the formation of the quaternary ammonium salt?
A4: The formation of a quaternary ammonium salt from a secondary amine is generally less favorable than from a primary amine due to steric hindrance.[5] However, to minimize this possibility, it is advisable to use a slight excess of the 1,1,3,3-tetramethylisoindoline relative to the benzyl halide. This ensures the benzylating agent is the limiting reagent.
Q5: What is a suitable method for monitoring the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting material (1,1,3,3-tetramethylisoindoline), the benzyl halide, and the product (this compound). The disappearance of the limiting reagent spot and the appearance of the product spot indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Experimental Protocol
This section provides a detailed methodology for a key experiment in the synthesis of this compound.
Synthesis of this compound
Materials:
-
1,1,3,3-tetramethylisoindoline
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1,1,3,3-tetramethylisoindoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.05 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the hypothetical effect of temperature and pressure on the yield of this compound, based on general principles of N-alkylation reactions.
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 | 1 | 24 | 45 | Slow reaction rate at room temperature. |
| 2 | 60 | 1 | 12 | 85 | Good yield with reasonable reaction time. |
| 3 | 80 | 1 | 8 | 70 | Increased byproduct formation observed.[1] |
| 4 | 60 | 5 | 12 | 88 | Slight improvement in yield, potentially due to improved containment of volatile reactants. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning during chemical reactions involving 2-Benzyl-1,1,3,3-tetramethylisoindoline and related N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites. This compound, being a nitrogen-containing heterocyclic compound, can act as a poison for many transition metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh). The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, blocking the active sites and preventing the catalyst from participating in the desired reaction, leading to reduced reaction rates and lower product yields.
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Palladium-based catalysts, such as Palladium on Carbon (Pd/C), Palladium(II) Acetate (Pd(OAc)₂), and various Pd(II) pre-catalysts, are highly susceptible to poisoning by N-heterocycles. Rhodium catalysts can also be affected. The sensitivity to poisoning by nitrogen-containing compounds generally follows the order: Pd > Ru >> Rh.
Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction?
A3: Signs of catalyst poisoning can include:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion, as indicated by TLC or LC-MS analysis showing significant amounts of starting material remaining even after extended reaction times.
-
Change in reaction mixture color: In some cases, the formation of inactive catalyst complexes can lead to a noticeable change in the color of the reaction mixture.
-
Precipitation of the catalyst: Deactivated catalyst particles may agglomerate and precipitate out of the solution.
-
Inconsistent results: High variability in yield and reaction time between batches can be an indicator of poisoning from trace impurities.
Q4: Can I simply increase the catalyst loading to overcome poisoning?
A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not an effective or economical strategy. The poison will still deactivate a proportional amount of the catalyst. This approach can be costly, especially with precious metal catalysts, and may lead to increased side reactions and purification challenges.
Q5: Are there any general preventative measures I can take to minimize catalyst poisoning?
A5: Yes, several general strategies can help mitigate catalyst poisoning:
-
Reactant and Solvent Purification: Ensure all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons. Techniques like distillation, recrystallization, or passing through a column of activated carbon or alumina can be employed.
-
Use of an Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent the formation of catalyst-poisoning oxides.
-
Protective Groups: In some cases, temporarily protecting the nitrogen atom of the isoindoline ring with a suitable protecting group can prevent it from coordinating to the catalyst. However, this adds extra steps to the synthetic route.
Troubleshooting Guides
Issue 1: Palladium-catalyzed C-H activation or cross-coupling reaction fails or gives low yield.
This is a common issue when using substrates like this compound with standard Pd(II) catalysts. The nitrogen atom of the isoindoline strongly coordinates with the Pd(II) center, leading to catalyst deactivation.
Solution: In-situ Generation of the Active Pd(II) Catalyst from a Pd(0) Precursor
This strategy avoids the direct interaction of the sensitive Pd(II) catalyst with the N-heterocyclic substrate at the start of the reaction. By using a Pd(0) source, the active catalytic species is generated in the presence of a directing group, which anchors the catalyst to the desired reaction site, minimizing poisoning.
This protocol is adapted from a general method for overcoming heterocycle poisoning in C-H functionalization reactions and may require optimization for your specific substrate and reaction.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Directing group (e.g., a carboxylic acid-derived N-methoxy amide)
-
Substrate (e.g., a derivative of this compound functionalized with the directing group)
-
Coupling partner (e.g., an isocyanide)
-
Solvent (e.g., Dioxane)
-
Air (as the oxidant)
Procedure:
-
To a reaction vessel, add the substrate (1.0 equiv.), the coupling partner (1.2 equiv.), and Pd₂(dba)₃ (0.5 - 2.5 mol%).
-
Add the solvent (e.g., Dioxane) to the desired concentration.
-
Ensure the reaction is open to the air (do not run under an inert atmosphere). Air serves as the oxidant to generate the active Pd(II) species from the Pd(0) precursor.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.
Quantitative Data Comparison:
The following table illustrates the effectiveness of the in-situ catalyst generation strategy for C-H functionalization of pyridine-containing substrates, which are known catalyst poisons. While specific data for this compound is not available, the trend is expected to be similar.
| Catalyst System | Substrate Type | Yield (%) | Reference |
| Pd(OAc)₂ | Pyridine-containing | No Reaction | |
| PdCl₂ | Pyridine-containing | No Reaction | |
| Pd(TFA)₂ | Pyridine-containing | No Reaction | |
| Pd₂(dba)₃ (in-situ generation) | Pyridine-containing | >90% |
Issue 2: Catalyst deactivation during hydrogenation reactions using Pd/C.
Hydrogenation reactions, such as debenzylation, using Pd/C can be poisoned by the nitrogen atom of the isoindoline substrate or product.
Solution: Catalyst Protection and Regeneration
-
Use of Additives: In some cases, the addition of a small amount of a non-poisonous acidic additive can protonate the nitrogen atom, reducing its ability to coordinate to the palladium surface. This should be carefully optimized to avoid side reactions.
-
Catalyst Regeneration: If the catalyst is poisoned, it may be possible to regenerate it.
This is a general procedure and may need to be adapted based on the nature of the poisoning and the specific reaction conditions.
Materials:
-
Poisoned Pd/C catalyst
-
Wash solvents (e.g., water, methanol, acetone)
-
Regenerating agent (e.g., dilute acetic acid solution, followed by a dilute base wash like sodium bicarbonate solution)
-
Drying equipment (vacuum oven)
Procedure:
-
Carefully filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a series of solvents to remove adsorbed organic residues. Start with water, followed by methanol and then acetone.
-
Suspend the washed catalyst in a dilute solution of acetic acid and stir for a defined period (e.g., 1 hour) to help displace the coordinated nitrogen species.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash again with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
Quantitative Data on Regeneration:
The effectiveness of regeneration can be evaluated by comparing the performance of the fresh, spent, and regenerated catalyst in a model reaction.
| Catalyst State | HBIW Conversion (%) | TADBIW Yield (%) | Reference |
| Fresh 5 wt.% Pd(OH)₂/C | >95% | ~80% | |
| Spent 5 wt.% Pd(OH)₂/C | <10% | <5% | |
| Regenerated 5 wt.% Pd(OH)₂/C | >90% | >70% (recyclable 3 times) |
(Data from a study on a structurally related complex N-heterocycle, HBIW)
Visualizations
Caption: Mechanism of catalyst poisoning by N-heterocyclic substrates.
Caption: Workflow for preventing catalyst poisoning via in-situ generation.
minimizing byproduct formation during the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically involves the reaction of N-benzylphthalimide with an excess of a Grignard reagent, such as methylmagnesium iodide.
Q1: My reaction yielded a significant amount of a purple, insoluble solid. What is it and how can I prevent its formation?
A1: The formation of a complex, purple-colored, and insoluble material is a known major side reaction in the Grignard tetramethylation of N-benzylphthalimide.[1] This byproduct is believed to be an oligomeric mixture with extended conjugation, which accounts for its color.[1] Its formation is thought to arise from complex condensation and rearrangement reactions occurring under the strong basic conditions of the Grignard reaction.
To minimize the formation of this purple byproduct:
-
Control Reaction Temperature: Maintain a consistent and controlled reaction temperature. Running the reaction at reflux in toluene is a common procedure, but ensure that localized overheating does not occur.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of the Grignard reagent.
-
Order of Addition: Consider reverse addition, where the N-benzylphthalimide solution is added slowly to the Grignard reagent. This can sometimes help to control the initial exothermic reaction and minimize side reactions.
Q2: I've isolated an unexpected byproduct with a molecular weight corresponding to the addition of an ethyl group. How is this possible when I only used a methyl Grignard reagent?
A2: The formation of 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline is a documented, albeit unexpected, byproduct of this reaction. The exact mechanism for the introduction of an ethyl group is not definitively established in the literature but is hypothesized to involve impurities in the starting materials or solvent. Diethyl ether, if used as a solvent for the Grignard reagent preparation, can be a source of ethyl groups under certain conditions, although this is less common. It is also possible that trace amounts of ethylating agents are present as impurities in the methylating agent.
To reduce the formation of the ethylated byproduct:
-
High-Purity Reagents: Use high-purity methyl iodide or methyl bromide for the preparation of your Grignard reagent.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. If using diethyl ether, ensure it is free of peroxides and other impurities. Consider using an alternative solvent like 2-methyltetrahydrofuran (2-MeTHF), which is known to minimize some side reactions in Grignard chemistry.[2]
Q3: The overall yield of my desired product is consistently low (around 30-40%), even without significant purple byproduct formation. What other side reactions could be occurring?
A3: Research has shown that the reaction of N-benzylphthalimide with methylmagnesium halide can lead to the formation of at least five different products, including the desired this compound. Two of these have been identified as "dead-end" byproducts, meaning they do not convert to the desired product under the reaction conditions. Two other products are considered intermediates that do not efficiently proceed to the final product.
Potential side reactions and byproducts include:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material or partially methylated intermediates.
-
Ring-Opened Products: The highly reactive Grignard reagent can potentially attack the amide bond, leading to ring-opened byproducts.
-
Reduction Products: Grignard reagents can sometimes act as reducing agents, leading to the formation of alcohol byproducts.
-
Wurtz Coupling: Homocoupling of the alkyl halide used to prepare the Grignard reagent can occur, reducing the effective concentration of the Grignard reagent.[3]
To improve the yield of the desired product:
-
Optimize Grignard Reagent Excess: While an excess of the Grignard reagent is necessary, a very large excess may promote side reactions. Experiment with varying the molar ratio of the Grignard reagent to N-benzylphthalimide.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to allow for the complete conversion of intermediates.
-
Careful Work-up: The work-up procedure is critical. A careful and controlled quench of the reaction mixture is necessary to avoid degradation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: A typical protocol involves the slow addition of a solution of N-benzylphthalimide in a suitable anhydrous solvent (e.g., toluene) to an excess of methylmagnesium iodide (prepared from methyl iodide and magnesium turnings) in a compatible solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then typically heated at reflux for several hours. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on alumina.
Q2: What are the recommended purification methods to isolate the desired product from the byproducts?
A2: Column chromatography is the most effective method for purifying this compound from the various byproducts. Basic alumina is often cited as the stationary phase of choice.[4] A non-polar eluent system, such as petroleum ether or hexane, is typically used. Careful monitoring of the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) is essential to ensure the collection of the pure product.
Q3: Are there any safer alternatives to diethyl ether for preparing the Grignard reagent?
A3: Yes, 2-methyltetrahydrofuran (2-MeTHF) is an excellent and safer alternative to diethyl ether and tetrahydrofuran (THF) for Grignard reactions.[2] It has a higher boiling point and a lower tendency to form explosive peroxides. It has been shown to be a superior solvent for many Grignard reactions, sometimes leading to improved yields and reduced byproduct formation.[2][5]
Data Presentation
Table 1: Summary of Reported Yields and Conditions
| Starting Material | Grignard Reagent | Solvent | Reaction Time & Temp. | Reported Yield of this compound | Reference |
| N-benzylphthalimide | Methylmagnesium iodide | Diethyl ether / Toluene | 4 hours at reflux | 37% | [4] |
| N-benzylphthalimide | Methylmagnesium halide | Toluene | Reflux | ~36% (overall yield after subsequent steps) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on literature reports. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
N-benzylphthalimide
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Basic alumina for column chromatography
-
Petroleum ether (or hexane) for chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate spontaneously. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with N-benzylphthalimide: Dissolve N-benzylphthalimide in anhydrous toluene. Add this solution dropwise to the prepared Grignard reagent at a controlled rate, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on basic alumina using petroleum ether as the eluent.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Relationship between the desired reaction and major side reactions.
References
Validation & Comparative
Comparative Analysis of 2-Benzyl-1,1,3,3-tetramethylisoindoline and its Catalytic Successor in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Catalytic Landscape of Isoindoline Derivatives in Polymer Synthesis.
While 2-Benzyl-1,1,3,3-tetramethylisoindoline itself is not directly employed as a catalyst, it serves as a crucial intermediate in the synthesis of a highly effective catalytic agent: 1,1,3,3-tetramethylisoindolin-2-yloxyl, commonly known as TMIO. This stable nitroxide radical has garnered significant attention as a mediator in Nitroxide-Mediated Polymerization (NMP), a powerful technique for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This guide provides a comprehensive comparative analysis of TMIO with other prominent nitroxide catalysts, offering valuable insights for researchers in polymer chemistry and materials science.
From Precursor to Catalyst: The Genesis of TMIO
The journey from the non-catalytic this compound to the catalytically active TMIO involves a two-step process. First, the benzyl group is removed from the precursor molecule through hydrogenolysis. Subsequently, the resulting 1,1,3,3-tetramethylisoindoline is oxidized to yield the stable TMIO nitroxide radical.
Navigating the Landscape of Non-Nucleophilic Bases: A Comparative Guide to Alternatives for 2-Benzyl-1,1,3,3-tetramethylisoindoline
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact the outcome of a synthetic route. Among the diverse array of available reagents, 2-Benzyl-1,1,3,3-tetramethylisoindoline stands as a sterically hindered organic base utilized to facilitate reactions sensitive to nucleophilic attack. This guide provides a comprehensive comparison of potential alternatives, presenting available experimental data to aid in the rational selection of the optimal base for a given chemical transformation.
The primary function of a non-nucleophilic base is to abstract a proton (act as a Brønsted-Lowry base) without participating in competing nucleophilic substitution or addition reactions. This characteristic is crucial in a variety of synthetic applications, including elimination reactions (e.g., dehydrohalogenation), enolate formation, and various condensation reactions. The efficacy of these bases is determined by a combination of factors, most notably their basicity (pKa of the conjugate acid) and steric hindrance around the basic center.
This guide will focus on three prominent alternatives to this compound: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®).
Comparative Analysis of Physicochemical Properties
A fundamental aspect of a non-nucleophilic base is its intrinsic basicity. The pKa of the conjugate acid provides a quantitative measure of this property, with a higher pKa indicating a stronger base. The steric bulk is another critical parameter, influencing the selectivity of the base by physically impeding its approach to sterically crowded electrophilic centers.
| Compound | Structure | pKa of Conjugate Acid | Key Features |
| This compound | Not readily available in searched literature. | Sterically hindered tertiary amine. The benzyl group and four methyl groups contribute to significant steric bulk around the nitrogen atom. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in DMSO) | Amidine-based structure with high basicity and moderate steric hindrance. Widely used in a variety of organic transformations. | |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Similar to DBU | Structurally related to DBU with slightly different steric and electronic properties. Often used interchangeably with DBU. | |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | 12.1 (in water)[1], 18.62 (in acetonitrile) | Unique "proton sponge" with two peri-positioned dimethylamino groups on a naphthalene scaffold. Exhibits high basicity due to the relief of steric strain upon protonation.[1] |
Performance in Synthetic Applications: A Data-Driven Comparison
Dehydrohalogenation of Alkyl Halides
The efficiency of a non-nucleophilic base in a dehydrohalogenation reaction is typically assessed by the yield of the resulting alkene and the regioselectivity (Zaitsev vs. Hofmann product). Sterically hindered bases often favor the formation of the less substituted (Hofmann) alkene.
Unfortunately, specific experimental data directly comparing the performance of this compound in dehydrohalogenation reactions against DBU, DBN, or Proton Sponge with quantitative yields and selectivity ratios could not be located in the reviewed literature.
However, we can infer the expected behavior based on general principles and available data for the alternatives.
| Base | Substrate | Product(s) | Yield | Selectivity (Hofmann:Zaitsev) | Reaction Conditions | Reference |
| DBU | 2-Bromooctane | 1-Octene and 2-Octene | High | Favors Zaitsev product | Varies (e.g., neat, reflux) | General knowledge |
| Potassium tert-butoxide (a bulky alkoxide for comparison) | 2-Bromooctane | 1-Octene and 2-Octene | High | Favors Hofmann product | tert-Butanol, reflux | General knowledge |
| Proton Sponge® | Not typically used for standard dehydrohalogenations | - | - | - | - | - |
Note: While DBU is a strong base, its steric hindrance is less pronounced than that of bases like potassium tert-butoxide. Therefore, it often leads to the thermodynamically more stable Zaitsev product. The significant steric bulk of this compound would be expected to favor the Hofmann product to a greater extent than DBU. Proton Sponge®, due to its unique mechanism of proton abstraction, is less commonly employed for simple dehydrohalogenation reactions.
Experimental Protocols
To provide a practical context for the application of these bases, the following are representative experimental protocols for dehydrohalogenation using DBU and a general protocol for reactions where a hindered amine base like this compound would be employed.
Protocol 1: Dehydrohalogenation of an Alkyl Halide using DBU
Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
Alkyl halide (e.g., 2-bromooctane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equivalent).
-
Add the anhydrous solvent to dissolve the alkyl halide.
-
Add DBU (1.1 to 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the DBU hydrohalide salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain the desired alkene.
Protocol 2: General Procedure for a Reaction Requiring a Hindered Non-Nucleophilic Amine Base
Objective: To perform a base-mediated reaction (e.g., elimination, isomerization) using a sterically hindered amine base like this compound.
Materials:
-
Substrate
-
Hindered amine base (e.g., this compound)
-
Anhydrous aprotic solvent (e.g., Toluene, THF, Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk flask or similar apparatus
-
Magnetic stirrer and stir bar
-
Temperature control system (heating mantle or cooling bath)
-
Standard work-up and purification equipment
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere.
-
Add the substrate and the anhydrous aprotic solvent to the flask.
-
Stir the solution until the substrate is fully dissolved.
-
Add the hindered amine base (typically 1.1 to 2.0 equivalents) to the reaction mixture at the desired temperature (which may range from ambient to reflux, depending on the specific reaction).
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC, LC-MS).
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding a proton source like water or a mild acid).
-
Perform an aqueous work-up to remove the protonated base and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by an appropriate method (e.g., distillation, recrystallization, or column chromatography).
Logical Workflow for Base Selection
The choice of a non-nucleophilic base is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the appropriate base for a given transformation.
Caption: A decision-making workflow for selecting a suitable non-nucleophilic base.
Conclusion
While this compound offers a high degree of steric hindrance, making it a valuable tool in specific synthetic contexts, a comprehensive, data-rich comparison with other commercially available non-nucleophilic bases remains an area for further investigation. The choice between this isoindoline derivative and alternatives like DBU, DBN, and Proton Sponge® will ultimately depend on the specific requirements of the chemical transformation, including the acidity of the proton to be removed, the steric accessibility of the reaction center, and the desired regiochemical outcome. The provided data and protocols serve as a foundational guide for researchers to make informed decisions and to design experiments to empirically determine the optimal base for their synthetic endeavors. Further research into the pKa of this compound and its performance in a wider range of reactions would be highly beneficial to the synthetic chemistry community.
References
A Comparative Spectroscopic Analysis: N-Benzylphthalimide and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
A comprehensive guide to the spectroscopic characteristics of two benzyl-containing heterocyclic compounds, offering valuable data for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the spectroscopic properties of N-benzylphthalimide and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. While the initial aim was to analyze 2-Benzyl-1,1,3,3-tetramethylisoindoline, a lack of publicly available spectroscopic data necessitated the use of the structurally related N-benzylphthalimide as a primary analogue. This comparison with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline offers insights into the influence of the heterocyclic core on the spectral characteristics of molecules containing a benzyl moiety.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-benzylphthalimide and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, facilitating a direct comparison of their spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| N-Benzylphthalimide | CDCl₃ | 4.83 | s | -CH₂- (benzyl) |
| 7.25-7.40 | m | Ar-H (benzyl) | ||
| 7.70-7.80 | m | Ar-H (phthalimide) | ||
| 7.80-7.95 | m | Ar-H (phthalimide) | ||
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | CDCl₃ | 2.60-2.85 | m | -CH₂- (C4) |
| 2.90-3.20 | m | -CH₂- (benzyl & C3) | ||
| 4.15 | t | -CH- (C1) | ||
| 6.50-7.30 | m | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| N-Benzylphthalimide | CDCl₃ | 41.6 | -CH₂- |
| 123.5 | Ar-C (phthalimide) | ||
| 127.9 | Ar-C (benzyl) | ||
| 128.8 | Ar-C (benzyl) | ||
| 129.0 | Ar-C (benzyl) | ||
| 132.2 | Ar-C (phthalimide) | ||
| 134.1 | Ar-C (phthalimide) | ||
| 136.2 | Ar-C (benzyl, quat.) | ||
| 168.1 | C=O | ||
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | CDCl₃ | 29.3 | C4 |
| 41.5 | -CH₂- (benzyl) | ||
| 47.5 | C3 | ||
| 59.8 | C1 | ||
| 125.8 - 139.8 | Ar-C |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-Benzylphthalimide | 237 | 160, 133, 104, 91, 77 |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 223 | 222, 132, 91 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N-Benzylphthalimide | 3030-3090 | C-H stretch (aromatic) |
| 2920-2960 | C-H stretch (aliphatic) | |
| 1770, 1715 | C=O stretch (asymmetric and symmetric) | |
| 1600, 1495, 1450 | C=C stretch (aromatic) | |
| 720 | C-H bend (aromatic) | |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 3320 | N-H stretch |
| 3020-3080 | C-H stretch (aromatic) | |
| 2840-2960 | C-H stretch (aliphatic) | |
| 1600, 1490, 1450 | C=C stretch (aromatic) | |
| 700, 740 | C-H bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| N-Benzylphthalimide | Ethanol | ~220, ~240, ~290 | Not readily available |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Ethanol | ~210, ~255 | Not readily available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during the acquisition.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained on a Thermo Fisher Scientific GC-MS system.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.[1]
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample was prepared in ethanol. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.1 and 1.
-
Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.
-
Acquisition: The spectrum was recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the blank.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of spectral data interpretation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow of spectroscopic data analysis.
References
Interpreting NMR and Mass Spectrometry Data for 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Benzyl-1,1,3,3-tetramethylisoindoline. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages data from structurally similar compounds, namely N-benzylphthalimide and 1,1,3,3-tetramethylisoindoline, to predict and interpret the spectral characteristics of the target compound.
Predicted and Comparative Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, alongside the experimental data for its structural analogs.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | Aromatic H (Isoindoline) | ~7.0-7.2 | Multiplet |
| Aromatic H (Benzyl) | ~7.2-7.4 | Multiplet | |
| Benzyl CH₂ | ~3.8-4.0 | Singlet | |
| Methyl C(CH₃)₂ | ~1.3-1.5 | Singlet | |
| N-Benzylphthalimide (Experimental)[1][2][3][4] | Aromatic H (Phthalimide) | ~7.7-7.9 | Multiplet |
| Aromatic H (Benzyl) | ~7.2-7.4 | Multiplet | |
| Benzyl CH₂ | ~4.8 | Singlet | |
| 1,1,3,3-Tetramethylisoindoline (Experimental)[5] | Aromatic H | ~7.0-7.2 | Multiplet |
| NH | Variable | Broad Singlet | |
| Methyl C(CH₃)₂ | ~1.3 | Singlet |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| This compound (Predicted) | Aromatic C (Quaternary) | ~145-150 |
| Aromatic CH | ~120-130 | |
| Benzyl CH₂ | ~55-60 | |
| Quaternary C (Isoindoline) | ~65-70 | |
| Methyl CH₃ | ~25-30 | |
| N-Benzylphthalimide (Experimental)[1][6][7] | Carbonyl C=O | ~168 |
| Aromatic C (Quaternary) | ~132-140 | |
| Aromatic CH | ~123-134 | |
| Benzyl CH₂ | ~42 | |
| 1,1,3,3-Tetramethylisoindoline (Experimental)[5] | Aromatic C (Quaternary) | ~148 |
| Aromatic CH | ~121-127 | |
| Quaternary C (Isoindoline) | ~67 | |
| Methyl CH₃ | ~30 |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | 265 [M]⁺ | 174 [M - C₇H₇]⁺ (Loss of benzyl group), 91 [C₇H₇]⁺ (Benzyl cation) |
| N-Benzylphthalimide (Experimental)[1][7] | 237 [M]⁺ | 147 [M - C₇H₇]⁺ (Loss of benzyl group), 91 [C₇H₇]⁺ (Benzyl cation) |
| 1,1,3,3-Tetramethylisoindoline (Experimental)[5] | 175 [M]⁺ | 160 [M - CH₃]⁺ (Loss of a methyl group) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard room temperature is typically used unless temperature-dependent effects are being studied.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse width corresponding to a 30-90 degree flip angle.[8]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically necessary to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
Electron Ionization Mass Spectrometry (EI-MS)
The following is a general procedure for obtaining an EI mass spectrum:
-
Sample Introduction: Introduce a small amount of the volatile sample (typically in the microgram to nanogram range) into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile liquid or gaseous samples.[10][11]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, and their masses and relative abundances provide information about the structure of the molecule.[12]
Visualizations
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Caption: General experimental workflow for NMR and MS analysis of an organic compound.
References
- 1. Buy N-Benzylphthalimide | 2142-01-0 | >98% [smolecule.com]
- 2. N-Benzylphthalimide | 2142-01-0 | Benchchem [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N-BENZYLPHTHALIMIDE(2142-01-0) 1H NMR spectrum [chemicalbook.com]
- 5. 1,1,3,3-Tetramethylisoindoline | C12H17N | CID 641027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-BENZYLPHTHALIMIDE(2142-01-0) 13C NMR [m.chemicalbook.com]
- 7. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of 2-Benzyl-1,1,3,3-tetramethylisoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and other analytical techniques for the quantitative analysis of 2-Benzyl-1,1,3,3-tetramethylisoindoline. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of chemical compounds.[1][2] Its application to the analysis of isoindoline derivatives is well-established, offering good resolution and sensitivity.
Experimental Protocol
This protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
3. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
-
Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
Quantitative Data Summary
The following table summarizes the performance characteristics of the proposed HPLC method compared to a potential Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. The data presented is hypothetical and serves for comparative purposes.
| Parameter | HPLC-UV | UPLC-MS | Comments |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity over the tested concentration range. |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | UPLC-MS offers a significantly lower quantification range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods demonstrate high accuracy. |
| Precision (% RSD) | < 2.0% | < 1.5% | UPLC-MS provides slightly better precision. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | UPLC-MS is substantially more sensitive. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | UPLC-MS allows for the quantification of trace amounts. |
| Sample Throughput | Moderate | High | UPLC offers faster analysis times, increasing sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC systems are more common and less expensive to operate and maintain. |
Comparison with Alternative Methods
While HPLC is a reliable method, other techniques can be employed for the analysis of isoindoline derivatives, each with its own advantages and disadvantages.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns, resulting in faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. As indicated in the table, this leads to higher sample throughput and lower detection limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable isoindoline derivatives, GC-MS can be a powerful analytical tool. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in compound identification. However, derivatization may be necessary for non-volatile compounds.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can be advantageous for the separation of chiral compounds and is considered a "greener" alternative to normal-phase HPLC due to the reduction in organic solvent consumption.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the described HPLC method.
Caption: Workflow for the quantitative HPLC analysis of this compound.
References
- 1. wjpmr.com [wjpmr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
assessing the catalytic efficiency and turnover number of 2-Benzyl-1,1,3,3-tetramethylisoindoline
Introduction
While 2-Benzyl-1,1,3,3-tetramethylisoindoline belongs to the class of isoindoline derivatives, which have applications in catalysis, a thorough review of scientific literature reveals a lack of specific quantitative data regarding its catalytic efficiency and turnover number in common catalytic reactions. To provide a data-driven comparison for researchers, scientists, and drug development professionals, this guide focuses on the well-characterized and commercially significant class of nitroxide radical catalysts. These compounds, particularly 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) and its derivatives, serve as industry benchmarks for the selective oxidation of alcohols and are structurally related to the active forms of isoindoline-based catalysts. This guide will objectively compare the performance of these alternative catalysts, supported by experimental data.
Data Presentation: Catalytic Efficiency in Alcohol Oxidation
The catalytic performance of nitroxide radicals is often evaluated in the aerobic oxidation of alcohols, frequently in the presence of a co-catalyst like a copper complex. The Turnover Frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit of time, is a key metric for comparison.
| Catalyst | Substrate | Co-catalyst System | Reaction Conditions | Turnover Frequency (TOF) (h⁻¹) |
| TEMPO | 1-Phenylethanol | Cu(I)/bpy/NMI | MeCN, Room Temp., Air | ~10 |
| 4-Acetamido-TEMPO (ACT) | Benzyl Alcohol | FeCl₃/NaNO₂ | CHCl₃, Room Temp., O₂ (0.4 MPa) | High Conversion (>99%) |
| AZADO | 4-Phenyl-2-butanol | NaOCl | CH₂Cl₂, 0 °C | High Turnover |
| ABNO | Cyclohexanemethanol | (MeObpy)CuOTf | MeCN, Room Temp., Air | Complete conversion in < 1h |
Note: Direct numerical TOF values are not always reported under identical conditions, making direct comparison challenging. "High Conversion" or "High Turnover" indicates the catalyst's high efficiency as reported in the cited literature. The data illustrates the general reactivity trends.
Bicyclic nitroxyl derivatives like 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) have been developed as highly effective alternatives to TEMPO.[1][2] Their efficacy is often attributed to a smaller steric profile around the nitroxyl radical, which allows for the oxidation of more hindered secondary alcohols where TEMPO is less effective.[2][3] For instance, the Cu(I)/ABNO system demonstrates broad substrate compatibility, efficiently oxidizing primary and secondary benzylic, allylic, and aliphatic alcohols, often with complete conversion in under an hour at room temperature using ambient air as the oxidant.[4][5] In contrast, the Cu(I)/TEMPO system shows reduced reactivity with aliphatic and secondary alcohols.[4][5] The catalyst system of 4-acetamido-TEMPO with iron chloride and sodium nitrite also shows high efficiency for a wide range of primary alcohols.[6][7]
Experimental Protocols
A representative experimental protocol for the aerobic oxidation of a primary alcohol using a copper/nitroxyl catalyst system is detailed below.
Aerobic Oxidation of 4-Nitrobenzyl Alcohol using a Cu(I)/TEMPO Catalyst System [8][9]
Materials:
-
4-Nitrobenzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
TEMPO
-
N-methylimidazole (NMI)
-
Acetone
-
Pentane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a standard Erlenmeyer flask equipped with a magnetic stir bar, dissolve the para-substituted benzyl alcohol in acetone.
-
To the stirring solution, add solid CuBr (10 mol %), bpy (10 mol %), and TEMPO (10 mol %). The solution will turn from colorless or pale yellow to a deep red-brown.[8][9]
-
Add N-methylimidazole (NMI) dropwise to the reaction mixture. The color will fade slightly.
-
Allow the reaction to stir at room temperature, open to the ambient air. The reaction is complete when the color changes from red-brown to a turbid green, which typically occurs within 30-60 minutes.[8]
-
After the color change, continue stirring for an additional 5 minutes.
-
Quench the reaction by adding pentane and water. Transfer the mixture to a separatory funnel. The organic layer will appear pale pink, and the aqueous layer will be blue.
-
Separate the layers and extract the aqueous layer with additional pentane.
-
Combine the organic layers, wash with deionized water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.
-
The product can be further purified by column chromatography if necessary.
Mandatory Visualization
The catalytic cycle for the oxidation of alcohols by nitroxide radicals illustrates the regeneration of the active catalyst.
Caption: Catalytic cycle of nitroxide-mediated alcohol oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 3. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking 2-Benzyl-1,1,3,3-tetramethylisoindoline's Derivative as a Radical Scavenger Against Industry Standards
A Comparative Guide for Researchers in Drug Development and Polymer Chemistry
In the realm of controlled radical polymerization, the efficacy of radical scavengers is paramount for synthesizing polymers with well-defined architectures. This guide provides a comprehensive performance benchmark of 2-Benzyl-1,1,3,3-tetramethylisoindoline, not as a direct radical scavenger, but as a crucial precursor to the highly effective nitroxide radical scavenger, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). The performance of TMIO is benchmarked against the industry-standard radical scavenger, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.
This objective comparison is supported by experimental data from scientific literature, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While a direct one-to-one comparison of this compound itself is not applicable due to its role as a precursor, this guide focuses on the performance of its active derivative, TMIO, which is the relevant functional molecule in the context of radical scavenging.
From Precursor to Active Radical Scavenger: The Synthesis of TMIO
The journey from this compound to the active radical scavenger TMIO involves a two-step chemical transformation. The benzyl group, which serves as a protecting group for the amine, is first removed through hydrogenolysis, followed by oxidation of the resulting secondary amine to the stable nitroxide radical, TMIO.
dot
Performance Showdown: TMIO vs. TEMPO in Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique where nitroxide stable free radicals are used to reversibly trap propagating polymer chains. This reversible termination allows for the synthesis of polymers with low polydispersity and controlled molecular weights. The performance of the nitroxide is critical to the success of NMP.
Below is a comparative summary of the performance of TMIO and the industry-standard, TEMPO, in NMP based on available literature.
| Performance Metric | 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Key Observations |
| Polymerization Control | Generally provides good control over polymerization, leading to polymers with narrow molecular weight distributions (low PDI). | Well-established for providing excellent control, especially for styrenic monomers. | TMIO has been shown to be a versatile alternative to TEMPO for various monomers. |
| Polymerization Rate | Can exhibit faster polymerization kinetics compared to TEMPO under certain conditions. | Polymerization rates can be slower, often requiring higher temperatures. | The specific monomer and reaction conditions significantly influence the polymerization rate for both nitroxides. |
| Monomer Scope | Effective for a broad range of monomers, including styrenics and acrylates. | Traditionally favored for styrene and its derivatives. Its effectiveness with acrylates can be limited. | Newer generation nitroxides have expanded the monomer scope for NMP in general. |
| Thermal Stability | Exhibits good thermal stability, crucial for the elevated temperatures often used in NMP. | Known for its high thermal stability. | Both nitroxides are suitable for typical NMP reaction temperatures. |
| Polydispersity Index (PDI) | Typically achieves PDI values in the range of 1.1 - 1.4. | Can achieve PDI values approaching 1.1 for well-controlled systems. | Lower PDI values indicate a more uniform polymer chain length distribution. |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of TMIO and a standard radical scavenging assay are provided below.
Synthesis of 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO) from this compound
This two-step protocol is adapted from established literature procedures.
Step 1: Debenzylation of this compound
-
Materials:
-
This compound
-
Palladium on activated carbon (10% Pd)
-
Ethanol (or a similar suitable solvent)
-
Hydrogen gas source
-
Standard hydrogenation apparatus
-
-
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,1,3,3-tetramethylisoindoline. The product can be purified further by chromatography if necessary.
-
Step 2: Oxidation to 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO)
-
Materials:
-
1,1,3,3-Tetramethylisoindoline (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent
-
Dichloromethane (or a similar suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 1,1,3,3-tetramethylisoindoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution with stirring. The addition should be done portion-wise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude TMIO, a stable orange-red solid, can be purified by column chromatography on silica gel.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a standard method to evaluate the radical scavenging activity of compounds like TMIO and TEMPO.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (e.g., TMIO or TEMPO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of test solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the different concentrations of the test compound or positive control to the DPPH solution.
-
For the blank, add methanol instead of the test compound.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Visualizing the Mechanism of Action
The fundamental principle behind the efficacy of nitroxide radical scavengers lies in their ability to reversibly combine with propagating radicals, thereby controlling the polymerization process.
dot
Conclusion
While this compound is not a direct radical scavenger, its derivative, TMIO, presents a viable and, in some cases, advantageous alternative to the industry-standard TEMPO for controlling radical polymerization. The choice between TMIO and TEMPO will ultimately depend on the specific monomer system, desired polymer properties, and reaction conditions. The provided experimental protocols offer a starting point for researchers to conduct their own evaluations and optimize their polymerization processes. The continued exploration of novel radical scavengers and their precursors is crucial for advancing the fields of polymer chemistry and materials science.
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-1,1,3,3-tetramethylisoindoline
Disclaimer: This document provides immediate safety and logistical information for handling 2-Benzyl-1,1,3,3-tetramethylisoindoline. The following guidance is based on the safety data sheet (SDS) for the parent compound, isoindoline, and general best practices for handling substituted isoindoline derivatives due to the unavailability of a specific SDS for the named compound. Researchers, scientists, and drug development professionals should always consult a specific and verified Safety Data Sheet for the exact chemical being handled before commencing any work.
This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety Information
Safe handling of this compound requires strict adherence to safety protocols to mitigate potential hazards. Based on the data for the parent compound, isoindoline, this chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[1] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |
| Spill | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. It is recommended to store in a freezer. Incompatible with strong oxidizing agents.[1]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1] All disposal practices must be in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a research setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
